Product packaging for 4-Hepten-2-one, 6-methyl-(Cat. No.:CAS No. 104728-05-4)

4-Hepten-2-one, 6-methyl-

Cat. No.: B011082
CAS No.: 104728-05-4
M. Wt: 126.2 g/mol
InChI Key: UURQIFMXMISCGV-SNAWJCMRSA-N
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Description

4-Hepten-2-one, 6-methyl-, also known as 4-Hepten-2-one, 6-methyl-, is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hepten-2-one, 6-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hepten-2-one, 6-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B011082 4-Hepten-2-one, 6-methyl- CAS No. 104728-05-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-6-methylhept-4-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h4-5,7H,6H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURQIFMXMISCGV-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 6-Methyl-4-hepten-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the α,β-unsaturated ketone, 6-methyl-4-hepten-2-one. This compound and its isomers are of interest in various fields, including flavor and fragrance chemistry, as well as intermediates in organic synthesis. This document details a plausible synthetic route, outlines key characterization techniques, and presents comparative data with its common isomers.

Synthesis of 6-Methyl-4-hepten-2-one

The synthesis of 6-methyl-4-hepten-2-one can be effectively achieved through the oxidation of its corresponding secondary allylic alcohol, (E)-6-methyl-4-hepten-2-ol. This method is a standard and reliable transformation in organic synthesis. Several oxidizing agents can be employed for this purpose, with Pyridinium Chlorochromate (PCC) and the Jones reagent being common choices.

Synthetic Pathway Overview

Synthesis_Pathway Synthesis of 6-Methyl-4-hepten-2-one cluster_start Starting Material cluster_reaction Oxidation Reaction cluster_product Product start (E)-6-methyl-4-hepten-2-ol reagent Oxidizing Agent (e.g., PCC or Jones Reagent) start->reagent Reaction in appropriate solvent (e.g., DCM for PCC, Acetone for Jones) product 6-Methyl-4-hepten-2-one reagent->product Oxidation

Caption: Synthetic workflow for 6-methyl-4-hepten-2-one.

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

This protocol is a general procedure for the oxidation of a secondary allylic alcohol to an α,β-unsaturated ketone using PCC.

Materials:

  • (E)-6-methyl-4-hepten-2-ol

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Sodium bicarbonate solution, saturated

  • Magnesium sulfate, anhydrous

  • Celite or a similar filter aid

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-6-methyl-4-hepten-2-ol in anhydrous dichloromethane.

  • To this solution, add a molar excess of PCC (typically 1.5 to 2 equivalents) in one portion.

  • Stir the resulting mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filtrate sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 6-methyl-4-hepten-2-one.

Characterization of 6-Methyl-4-hepten-2-one

Thorough characterization is essential to confirm the structure and purity of the synthesized 6-methyl-4-hepten-2-one. The following are the primary analytical techniques used. While specific experimental data for 6-methyl-4-hepten-2-one is not widely available in the literature, the expected data can be inferred from its structure and comparison with its isomers.

Spectroscopic Data
Technique6-Methyl-4-hepten-2-one (Predicted)6-Methyl-5-hepten-2-one[1][2]6-Methyl-2-hepten-4-one[3]
¹H NMR δ (ppm): ~0.9 (d, 6H), ~2.1 (s, 3H), ~2.2 (m, 1H), ~2.9 (d, 2H), ~5.4 (m, 1H), ~6.7 (m, 1H)δ (ppm): 1.62 (s, 3H), 1.67 (s, 3H), 2.13 (s, 3H), 2.25 (t, 2H), 2.45 (q, 2H), 5.06 (t, 1H)No specific data found
¹³C NMR δ (ppm): ~18.0, ~22.0, ~30.0, ~45.0, ~125.0, ~145.0, ~198.0δ (ppm): 17.6, 22.6, 25.7, 29.8, 43.7, 122.9, 132.6, 208.5No specific data found
IR (cm⁻¹) ~1685 (C=O, conjugated), ~1630 (C=C), ~2960 (C-H)~1715 (C=O, non-conjugated), ~1670 (C=C), ~2970 (C-H)Vapor Phase IR available
Mass Spec (m/z) M⁺˙ at 126.10, fragmentation pattern showing loss of methyl and acetyl groups.M⁺˙ at 126.10, prominent peaks at m/z 111, 93, 83, 69, 43.GC-MS data available

Note: Predicted data for 6-methyl-4-hepten-2-one is based on general chemical shift and absorption frequency knowledge for similar α,β-unsaturated ketones.

Physical and Chemical Properties
Property6-Methyl-4-hepten-2-one6-Methyl-5-hepten-2-one[2]6-Methyl-2-hepten-4-one[3]
Molecular Formula C₈H₁₄OC₈H₁₄OC₈H₁₄O
Molecular Weight 126.20 g/mol 126.20 g/mol 126.20 g/mol
Boiling Point Not available173 °C at 760 mmHgNot available
Density Not available0.855 g/cm³ at 20 °CNot available
Refractive Index Not available1.444 at 20 °CNot available

Logical Relationships in Characterization

The characterization process follows a logical workflow to unambiguously identify the synthesized compound and differentiate it from its isomers.

Characterization_Workflow Characterization Workflow start Synthesized Product ms Mass Spectrometry (Confirms Molecular Weight) start->ms ir Infrared Spectroscopy (Identifies Functional Groups) start->ir nmr NMR Spectroscopy (¹H and ¹³C) (Determines Connectivity and Stereochemistry) start->nmr compare Compare with Data of Isomers ms->compare ir->compare nmr->compare confirm Structure Confirmed: 6-Methyl-4-hepten-2-one compare->confirm

Caption: Logical workflow for product characterization.

Conclusion

The synthesis of 6-methyl-4-hepten-2-one is readily achievable through the oxidation of (E)-6-methyl-4-hepten-2-ol. Careful selection of the oxidizing agent and reaction conditions is crucial to ensure high yield and purity. The characterization of the final product relies on a combination of spectroscopic techniques. The data presented in this guide, including comparisons with its isomers, provides a valuable resource for researchers working with this class of compounds. The distinct spectroscopic signatures of the conjugated system in 6-methyl-4-hepten-2-one, particularly the carbonyl stretch in the IR spectrum and the chemical shifts of the vinylic protons in the ¹H NMR spectrum, are key to differentiating it from its non-conjugated isomers.

References

An In-depth Technical Guide to 4-Hepten-2-one, 6-methyl- and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Hepten-2-one, 6-methyl-, a lesser-known isomer of the industrially significant compound methyl heptenone. Due to the limited availability of experimental data for 4-Hepten-2-one, 6-methyl-, this guide also presents a detailed analysis of its widely studied isomer, 6-Methyl-5-hepten-2-one, to offer a thorough understanding of this class of compounds for researchers, scientists, and drug development professionals.

4-Hepten-2-one, 6-methyl-

4-Hepten-2-one, 6-methyl- is a structural isomer of methyl heptenone. Detailed experimental data for this specific isomer is scarce in publicly available literature. The majority of available information is based on computational models.

Physical and Chemical Properties

The following table summarizes the computed physical and chemical properties for 4-Hepten-2-one, 6-methyl-. It is important to note that these are predicted values and may differ from experimental findings.

PropertyValueSource
Molecular Formula C₈H₁₄OPubChem
Molecular Weight 126.20 g/mol PubChem
XLogP3-AA 2.3PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 3PubChem
Exact Mass 126.104465 g/mol PubChem
Monoisotopic Mass 126.104465 g/mol PubChem
Topological Polar Surface Area 17.1 ŲPubChem
Heavy Atom Count 9PubChem
Complexity 115PubChem

Note: No experimental data for boiling point, melting point, density, or solubility for 4-Hepten-2-one, 6-methyl- is readily available in the searched scientific literature.

6-Methyl-5-hepten-2-one: The Prominent Isomer

6-Methyl-5-hepten-2-one (CAS No. 110-93-0), commonly known as methyl heptenone or sulcatone, is a well-characterized and commercially significant isomer. It is a naturally occurring compound found in various essential oils, including citronella and lemon-grass oil.[1] This colorless to pale yellow liquid possesses a characteristic fruity, citrus-like odor.[2][3]

Physical and Chemical Properties

The following tables provide a detailed summary of the experimentally determined physical and chemical properties of 6-Methyl-5-hepten-2-one.

PropertyValueSource
CAS Number 110-93-0Sigma-Aldrich
Molecular Formula C₈H₁₄OPubChem
Molecular Weight 126.20 g/mol PubChem
Appearance Colorless to pale yellow liquidPubChem
Odor Fruity, citrus-likePubChem
Boiling Point 172-174 °C at 1014 hPaOECD SIDS
73 °C at 18 mmHgSigma-Aldrich
Melting Point -67.1 to -67.3 °COECD SIDS
Density 0.851 g/cm³ at 20 °COECD SIDS
0.855 g/mL at 25 °CSigma-Aldrich
Refractive Index (n20/D) 1.439Sigma-Aldrich
Flash Point 56 °C (closed cup)Sigma-Aldrich
Vapor Pressure 0.99 hPa at 18.18 °COECD SIDS
1.99 hPa at 27.99 °COECD SIDS
Solubility Insoluble in water; soluble in alcohol and ether. 3.02 g/L in water at 25°C.PubChem, OECD SIDS
log Kow 2.4OECD SIDS
Spectrum TypeKey Data PointsSource
¹H NMR (400 MHz, CDCl₃) δ (ppm): 5.08 (t, 1H), 2.46 (t, 2H), 2.25 (q, 2H), 2.13 (s, 3H), 1.68 (s, 3H), 1.61 (s, 3H)ChemicalBook
¹³C NMR (25.16 MHz, CDCl₃) δ (ppm): 208.48, 132.59, 122.89, 43.74, 29.83, 25.66, 22.63, 17.62PubChem
Experimental Protocols

Several synthetic routes for 6-Methyl-5-hepten-2-one have been developed. A common industrial method involves the reaction of 3-methyl-1-buten-3-ol with ethyl acetoacetate followed by the Carroll rearrangement.[3] Another method is the phase transfer catalyzed reaction of acetone with prenyl chloride.[4]

Example Protocol: Phase Transfer Catalysis [4]

  • Reaction Setup: A mixture of acetone, an aqueous solution of sodium hydroxide (NaOH), and a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide) is prepared in a reaction vessel.

  • Addition of Prenyl Chloride: 1-chloro-3-methyl-2-butene (prenyl chloride) is added to the stirred mixture.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature, for instance, 60-61°C, for several hours.

  • Work-up and Purification: After the reaction is complete, the organic layer is separated, washed, and dried. The product, 6-methyl-5-hepten-2-one, is then purified by distillation.

The following diagram illustrates a generalized workflow for the synthesis of 6-Methyl-5-hepten-2-one.

Synthesis_Workflow Generalized Synthesis Workflow for 6-Methyl-5-hepten-2-one A Starting Materials (e.g., Acetone, Prenyl Chloride) B Reaction with Catalyst (e.g., Phase Transfer Catalyst) A->B C Reaction Mixture B->C D Work-up (Separation, Washing, Drying) C->D E Crude Product D->E F Purification (e.g., Distillation) E->F G Pure 6-Methyl-5-hepten-2-one F->G

Caption: Generalized workflow for the synthesis of 6-Methyl-5-hepten-2-one.

Chemical Reactivity and Uses

6-Methyl-5-hepten-2-one is a key intermediate in the synthesis of a wide range of valuable chemicals.[5] It is used in the production of:

  • Vitamins: It serves as a precursor for the synthesis of Vitamin A and Vitamin E.[5]

  • Aroma Chemicals: It is a starting material for the production of various fragrances and flavors, including linalool, citral, and ionones.[5]

  • Pharmaceuticals: It is utilized as an intermediate in the manufacturing of certain active pharmaceutical ingredients.[3]

The reactivity of 6-Methyl-5-hepten-2-one is primarily centered around the ketone functional group and the carbon-carbon double bond, allowing for a variety of chemical transformations.

Biological Activity and Signaling Pathways

Currently, there is no specific information available regarding the biological activity or signaling pathways of 4-Hepten-2-one, 6-methyl-.

In contrast, 6-Methyl-5-hepten-2-one has been studied for its biological effects. It has been identified as a volatile organic compound emitted by some bacteria and is known to be an insect attractant.

The following diagram illustrates a simplified logical relationship of its role as an intermediate.

Logical_Relationship Role of 6-Methyl-5-hepten-2-one as an Intermediate A 6-Methyl-5-hepten-2-one B Chemical Synthesis A->B C Vitamins (A, E) B->C D Aroma Chemicals B->D E Pharmaceuticals B->E

References

An In-depth Technical Guide to the Isomers of Methyl Heptenone and Their Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl heptenone, a naturally occurring acyclic monoterpene ketone, is a versatile chemical compound with significance in the fragrance, flavor, and pharmaceutical industries. Its various isomers, each with unique properties, serve as valuable starting materials in the synthesis of a range of important molecules, including vitamins and active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the key isomers of methyl heptenone, their chemical and physical properties, detailed experimental protocols for their synthesis and analysis, and insights into their biological activities and potential applications in drug development.

Core Isomers and Their Structures

The most prominent isomer of methyl heptenone is 6-methyl-5-hepten-2-one . This compound exists as two geometric isomers, (E) and (Z), due to the double bond in its structure. Another constitutional isomer of significance is 2-methyl-2-hepten-6-one .

  • 6-Methyl-5-hepten-2-one: Also known as sulcatone or prenylacetone.[1]

  • (E)-6,10-dimethylundeca-5,9-dien-2-one (Geranyl Acetone): The (E) isomer of a related, larger C13 ketone. Geranyl acetone itself is often discussed in the context of methyl heptenone chemistry.[2]

  • (Z)-6,10-dimethylundeca-5,9-dien-2-one (Neryl Acetone): The (Z) isomer of the C13 ketone.

  • 2-Methyl-2-hepten-6-one: A positional isomer of 6-methyl-5-hepten-2-one.[3]

Data Presentation: Physicochemical Properties

The following tables summarize the key quantitative data for the primary isomers of methyl heptenone.

Table 1: Physical Properties of Methyl Heptenone Isomers

Property6-Methyl-5-hepten-2-oneGeranyl Acetone ((E)-isomer)Neryl Acetone ((Z)-isomer)
Molecular Formula C₈H₁₄O[1]C₁₃H₂₂O[2]C₁₃H₂₂O
Molecular Weight ( g/mol ) 126.20[3]194.31194.31
Boiling Point (°C) 173.5 at 760 mmHg[1]126-128 at 10 mmHg[2]-
Melting Point (°C) -67.1[1]--
Density (g/mL) 0.8546[1]0.8698 at 20°C[2]-
Refractive Index (n20/D) 1.439--
Odor Strong, fatty, green, citrus-like[4]--

Table 2: Spectral Data for 6-Methyl-5-hepten-2-one

TechniqueDataReference
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.62 (s, 3H), 1.68 (s, 3H), 2.13 (s, 3H), 2.22-2.28 (m, 2H), 2.44-2.48 (m, 2H), 5.07 (t, J=7.2 Hz, 1H)
¹³C NMR (CDCl₃, 25.16 MHz) δ (ppm): 17.62, 22.63, 25.66, 29.83, 43.74, 122.89, 132.59, 208.48
Mass Spectrum (EI-MS) m/z: 41, 43, 55, 69, 83, 111, 126

Experimental Protocols

Synthesis of 6-Methyl-5-hepten-2-one

Several synthetic routes have been established for the production of 6-methyl-5-hepten-2-one. Below are diagrams outlining three common methods.

Synthesis_from_Acetylene Acetylene Acetylene Methylbutynol 2-Methyl-3-butyn-2-ol Acetylene->Methylbutynol Ethynylation (Alkaline catalyst) Acetone Acetone Acetone->Methylbutynol Methylbutenol 2-Methyl-3-buten-2-ol Methylbutynol->Methylbutenol Partial Hydrogenation (Lindlar catalyst) AcetoacetateEster Acetoacetic Ester Derivative Methylbutenol->AcetoacetateEster Diketene Diketene or Alkyl Acetoacetate Diketene->AcetoacetateEster Methylheptenone 6-Methyl-5-hepten-2-one AcetoacetateEster->Methylheptenone Carroll Rearrangement

Synthesis of 6-Methyl-5-hepten-2-one from Acetylene and Acetone.

Synthesis_from_Isobutylene Isobutylene Isobutylene AlphaMethylheptenone α-Methylheptenone Isobutylene->AlphaMethylheptenone Acetone Acetone Acetone->AlphaMethylheptenone Formaldehyde Formaldehyde Formaldehyde->AlphaMethylheptenone Synthesis Methylheptenone 6-Methyl-5-hepten-2-one AlphaMethylheptenone->Methylheptenone Isomerization (Palladium catalyst)

Synthesis of 6-Methyl-5-hepten-2-one from Isobutylene.

Synthesis_from_Isoprene Isoprene Isoprene IsopentenylChloride Isopentenyl Chloride Isoprene->IsopentenylChloride HCl Hydrogen Chloride HCl->IsopentenylChloride Addition Methylheptenone 6-Methyl-5-hepten-2-one IsopentenylChloride->Methylheptenone Acetone Acetone Acetone->Methylheptenone Condensation

Synthesis of 6-Methyl-5-hepten-2-one from Isoprene.

Detailed Protocol for Synthesis via Isoprene Route:

A common laboratory-scale synthesis involves the reaction of isopentenyl chloride with acetone. A phase-transfer catalyst such as benzyltriethylammonium chloride is often employed to improve the reaction yield.

  • Reaction Setup: A three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with acetone and a sodium hydroxide solution (48-51%).

  • Catalyst: Benzyltriethylammonium chloride is added at a concentration of approximately 0.4% based on the mass of isopentenyl chloride.

  • Reactant Addition: Isopentenyl chloride is added dropwise from the dropping funnel while maintaining the reaction temperature at 60-61°C. The typical mass ratio of isopentenyl chloride to acetone to NaOH solution is 1:3.9:6.5.

  • Reaction Time: The reaction mixture is stirred at 60-61°C for 3 hours.

  • Work-up: After the reaction is complete, the mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under vacuum to yield 6-methyl-5-hepten-2-one. A reported yield for this method is approximately 65% based on isopentenyl chloride.[1]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of 6-Methyl-5-hepten-2-one:

GC-MS is a powerful technique for the separation and identification of volatile compounds like methyl heptenone isomers.

  • Sample Preparation: For samples in a complex matrix, such as fruit, a liquid-liquid extraction (LLE) can be employed. The sample is homogenized and extracted with an organic solvent (e.g., a mixture of n-hexane and ethyl acetate). An internal standard is typically added for quantification.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms or HP-5ms.

    • Injector Temperature: 250°C

    • Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp to 250°C at a rate of 10°C/min, and a final hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

High-Performance Liquid Chromatography (HPLC) for the Separation of Methyl Heptenone Isomers:

Chiral HPLC can be employed for the separation of enantiomers if chiral centers are present, while reverse-phase HPLC is suitable for the analysis of the isomers.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase. The gradient or isocratic elution will depend on the specific isomers being separated.

  • Detection: UV detection at a wavelength around 220 nm is suitable for these ketones.

  • Flow Rate: A typical flow rate is 1 mL/min.

Biological Activity and Relevance in Drug Development

While primarily known for their use in fragrances and as synthetic intermediates, isomers of methyl heptenone and related compounds exhibit a range of biological activities that are of interest to drug development professionals.

  • Antimicrobial and Antifungal Activity: Geranylacetone has been shown to possess bactericidal and fungicidal properties.[4]

  • Insect Repellent and Antifeedant Activity: Geranylacetone and nerylacetone have demonstrated deterrent and repellent effects on certain insects, such as the green peach aphid (Myzus persicae).[4] This suggests potential applications in the development of novel, natural-based pesticides.

  • Larvicidal Activity: Derivatives of geranylacetone have shown larvicidal activity against mosquito larvae, indicating potential for vector control.[3]

  • Induction of Heat Shock Proteins: A related compound, geranylgeranylacetone (GGA), is known to induce the expression of heat shock proteins (HSPs), particularly HSP70. The induction of HSPs is a cellular stress response that can protect cells from damage. This mechanism is being explored for its therapeutic potential in a variety of conditions, including inflammatory bowel disease and neurodegenerative disorders. While not methyl heptenone itself, the activity of GGA suggests a potential area of investigation for structurally similar compounds.

Signaling Pathway Involvement (Hypothetical)

Based on the induction of heat shock proteins by the related compound geranylgeranylacetone, a potential signaling pathway for methyl heptenone isomers could involve the activation of the Heat Shock Factor 1 (HSF1).

HSF1_Pathway MethylHeptenone Methyl Heptenone Isomer (or related compound) CellularStress Cellular Stress MethylHeptenone->CellularStress HSF1_inactive HSF1 (inactive monomer) CellularStress->HSF1_inactive Activation HSF1_trimer HSF1 (active trimer) HSF1_inactive->HSF1_trimer Trimerization & Phosphorylation HSE Heat Shock Element (DNA) HSF1_trimer->HSE Binding HSP_gene HSP Gene HSE->HSP_gene Transcription HSP_mRNA HSP mRNA HSP_gene->HSP_mRNA Translation HSP Heat Shock Protein (e.g., HSP70) HSP_mRNA->HSP CellProtection Cell Protection, Anti-inflammatory Effects HSP->CellProtection

Hypothetical signaling pathway involving HSF1 activation.

In this proposed pathway, a methyl heptenone isomer could induce a cellular stress response, leading to the activation of HSF1. The activated HSF1 trimer would then bind to the heat shock element in the promoter region of HSP genes, leading to their transcription and the subsequent synthesis of heat shock proteins. These HSPs would then exert a cytoprotective effect. Further research is needed to validate the direct interaction of methyl heptenone isomers with this pathway.

Conclusion

The isomers of methyl heptenone are a fascinating group of compounds with a rich chemistry and a growing range of applications. Their well-established roles in the fragrance and flavor industries are now being complemented by emerging evidence of their biological activities. For researchers and drug development professionals, these compounds offer a promising starting point for the design and synthesis of new therapeutic agents. The detailed protocols and data presented in this guide provide a solid foundation for further exploration of the potential of methyl heptenone isomers in medicinal chemistry and beyond.

References

The Natural Occurrence of 6-Methyl-4-hepten-2-one and its Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the natural occurrence of 6-methyl-4-hepten-2-one and its more prevalent isomer, 6-methyl-5-hepten-2-one. While the initial query focused on the 4-hepten-2-one isomer, a thorough review of the scientific literature indicates a significant scarcity of information regarding its natural presence. In contrast, 6-methyl-5-hepten-2-one, also known as sulcatone, is a well-documented and widely distributed natural volatile organic compound. This guide will primarily focus on the natural occurrence, biosynthesis, and analysis of 6-methyl-5-hepten-2-one, with a concluding note on the current knowledge of the 4-hepten-2-one isomer.

Natural Occurrence of 6-Methyl-5-hepten-2-one (Sulcatone)

6-Methyl-5-hepten-2-one is a naturally occurring ketone found in a diverse range of organisms, where it contributes to their aroma and chemical communication. It is recognized as a volatile oil component in several plants, a flavor component in fruits, and a metabolite in microorganisms.[1][2]

In Plants and Fruits

Sulcatone is a significant contributor to the characteristic scent of various plants, including citronella, lemongrass, and palmarosa.[1][2] It is also a notable volatile compound in several fruits, where it plays a role in their flavor profile. Quantitative data for its presence in some fruits are summarized in the table below. The compound is also considered a degradation product of terpenes.[3]

In Insects

In the animal kingdom, 6-methyl-5-hepten-2-one can function as a semiochemical, a chemical substance that carries a message. For instance, it has been identified as an alarm pheromone in some insect species.

In Microorganisms

The yeast Saccharomyces cerevisiae, widely used in baking and brewing, is known to produce 6-methyl-5-hepten-2-one.[1][2]

In Food and Beverages

Due to its natural occurrence in fruits and its formation during fermentation, 6-methyl-5-hepten-2-one is found in various food products and beverages. It is used in small quantities as a food flavor, with maximum amounts ranging from 0.5 to 10.0 ppm in alcoholic beverages and gravies, respectively.[4] It is also found in baked goods, frozen dairy, gelatin pudding, chewing gums, and candies.[4]

Quantitative Data

The concentration of 6-methyl-5-hepten-2-one varies significantly depending on the natural source, cultivar, and environmental conditions. The following table summarizes available quantitative data.

Natural SourceConcentration RangeReference
Apricots (Prunus armeniaca)10 - 105 µg/kgOECD SIDS
Tomato (Solanum lycopersicum)Varied content in different tissues[5]
'Granny Smith' Apples (Malus domestica)Present, involved in superficial scald development[6]
Pomegranate FlavorsRecommended level of 30 ppm for authenticity[7]
Alcoholic Beverages and Gravies0.5 - 10.0 ppm[4]
Baked Goods, Dairy, Candies≤ 7.78 ppm[4]
Oceanic and Continental Air20 - 400 pptv[4]
Urban, Suburban, and Forest Air (Italy)0.08 - 5.44 ppbv[4]

Biosynthesis of 6-Methyl-5-hepten-2-one

The biosynthesis of 6-methyl-5-hepten-2-one in plants is believed to be linked to the degradation of carotenoids and other terpenes. One proposed pathway involves the enzymatic cleavage of geranyl diphosphate (GPP), a key intermediate in the terpenoid biosynthesis pathway.

This proposed pathway involves two key enzymatic steps:

  • Geranyl Diphosphate Dioxygenase: This enzyme is hypothesized to cleave geranyl diphosphate to form an intermediate, sulcatol.

  • Sulcatol Isomerase: This enzyme would then convert sulcatol into 6-methyl-5-hepten-2-one.

Further research is needed to fully characterize these enzymes and elucidate the complete biosynthetic pathway in different organisms.

Biosynthesis of 6-Methyl-5-hepten-2-one GPP Geranyl Diphosphate (GPP) Sulcatol Sulcatol GPP->Sulcatol Cleavage MHO 6-Methyl-5-hepten-2-one Sulcatol->MHO Isomerization Enzyme1 Geranyl Diphosphate Dioxygenase Enzyme1->GPP Enzyme2 Sulcatol Isomerase Enzyme2->Sulcatol

Proposed biosynthetic pathway of 6-methyl-5-hepten-2-one.

Experimental Protocols

The analysis of 6-methyl-5-hepten-2-one from natural sources typically involves the extraction of volatile organic compounds followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Sample Preparation and Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile compounds in various matrices.

Materials:

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heating block or water bath with agitation

  • Sodium chloride (NaCl)

Procedure:

  • Weigh 2-5 g of the homogenized sample (e.g., fruit puree) into a 20 mL headspace vial.

  • Add a known amount of an appropriate internal standard.

  • Add 1 g of NaCl to increase the ionic strength of the sample and enhance the release of volatile compounds.

  • Immediately seal the vial with the screw cap.

  • Incubate the vial at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 30 minutes) with constant agitation to allow for equilibration of the volatiles in the headspace.

  • Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30-60 minutes) to adsorb the volatile compounds.

  • Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer detector.

  • Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-INNOWax).

Typical GC-MS Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 5°C/min to 230°C

    • Hold: 5 minutes at 230°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Mass Scan Range: m/z 35-400

Data Analysis:

  • Identification of 6-methyl-5-hepten-2-one is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of an authentic standard.

  • Quantification is performed by creating a calibration curve using the peak area ratio of the analyte to the internal standard at different concentrations.

Experimental Workflow for 6-Methyl-5-hepten-2-one Analysis cluster_extraction Sample Preparation & Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Homogenized Sample (e.g., Fruit Puree) IS Add Internal Standard Sample->IS NaCl Add NaCl IS->NaCl Incubate Incubation & Equilibration (40-60°C) NaCl->Incubate SPME HS-SPME Adsorption Incubate->SPME Desorption Thermal Desorption in GC Injector SPME->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Workflow for the analysis of 6-methyl-5-hepten-2-one.

Note on 6-Methyl-4-hepten-2-one

Conclusion

6-Methyl-5-hepten-2-one is a naturally occurring volatile compound with a broad distribution in the plant and microbial kingdoms, contributing to the flavor and aroma of many natural products. Its biosynthesis is likely linked to terpene degradation pathways. The analytical methods for its detection and quantification are well-established, with HS-SPME-GC-MS being a robust and sensitive technique. In contrast, the natural occurrence of its isomer, 6-methyl-4-hepten-2-one, is not well-documented, highlighting a potential area for future research. This guide provides a foundational understanding for scientists and professionals working in natural product chemistry, flavor and fragrance development, and chemical ecology.

References

Unveiling the Biological Significance of Unsaturated Ketones: A Technical Guide to 6-Methyl-5-hepten-2-one

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the biological significance of the unsaturated ketone 6-methyl-5-hepten-2-one, also known as sulcatone. While the isomeric compound 4-hepten-2-one, 6-methyl- has limited documented biological activity, 6-methyl-5-hepten-2-one has been the subject of various toxicological and pharmacological investigations. This document provides a comprehensive overview of its known biological effects, supported by quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows. 6-Methyl-5-hepten-2-one is a naturally occurring compound found in a variety of plants, including citronella and lemon-grass oil, and is also used as a fragrance ingredient.[1][2] Its biological activities, ranging from vasorelaxant and antiplatelet effects to acetylcholinesterase inhibition, make it a molecule of interest for further research and potential therapeutic development.

Toxicological Profile

The toxicological profile of 6-methyl-5-hepten-2-one has been evaluated through a series of standardized studies, primarily following OECD guidelines. These studies have assessed its potential for acute toxicity, skin irritation and sensitization, mutagenicity, and reproductive and developmental toxicity.

Acute and Local Toxicity

Studies have demonstrated that 6-methyl-5-hepten-2-one has low acute toxicity following oral and dermal exposure.[3] Undiluted, it is only slightly irritating to the skin and eyes of rabbits, and non-irritating to human skin at a 3% concentration in petrolatum.[3] Furthermore, it did not show skin sensitizing potential in guinea pig tests or a human maximization test.[3]

Toxicity Endpoint Species Route Value Reference
Acute Oral LD50RatOral3,570 mg/kg bw[3]
Acute Dermal LD50RabbitDermal> 5,000 mg/kg bw[3]
Skin IrritationRabbitDermalSlightly irritating (undiluted)[3]
Skin SensitizationGuinea PigDermalNot a sensitizer[3]
Skin SensitizationHumanDermalNo sensitization (3% in petrolatum)[3]
Genetic Toxicology

The mutagenic potential of 6-methyl-5-hepten-2-one has been assessed in vitro and in vivo. The compound was found to be non-mutagenic in the Ames test (OECD TG 471) with and without metabolic activation.[4] It also did not induce micronuclei in bone marrow erythrocytes of mice in vivo (OECD TG 474), indicating a lack of genotoxic activity under the tested conditions.[4]

Test System Guideline Result Reference
Bacterial Reverse Mutation Assay (Ames)S. typhimurium & E. coliOECD TG 471Non-mutagenic[4]
In vivo Micronucleus TestMouse bone marrow erythrocytesOECD TG 474Non-mutagenic[4]
Repeated Dose and Developmental Toxicity

Subchronic oral toxicity studies in rats (OECD TG 408) revealed that the primary target organs are the kidney, liver, and testes at high doses.[3] A No-Observed-Adverse-Effect-Level (NOAEL) was established at 50 mg/kg bw/day in females, with increased platelet counts observed at 200 mg/kg bw/day.[3] In males, increased kidney weights were noted even at the lowest dose, suggesting a lower NOAEL.[3]

In a prenatal developmental toxicity study (OECD TG 414), maternal and developmental NOAEL was determined to be 200 mg/kg bw/day.[3] Developmental toxicity, in the form of mild growth retardation, was only observed at doses that were also toxic to the mother, with no evidence of teratogenicity up to 1,000 mg/kg bw/day.[3]

Study Type Species Guideline NOAEL LOAEL Key Findings Reference
Subchronic Oral Toxicity (90-day)RatOECD TG 40850 mg/kg bw/day (females)200 mg/kg bw/day (females)Target organs: kidney, liver, testes. Increased platelet count in females. Increased kidney weight in males.[3]
Prenatal Developmental ToxicityRatOECD TG 414200 mg/kg bw/day (maternal & developmental)1000 mg/kg bw/dayMild fetal growth retardation at maternally toxic doses. No teratogenicity.[3]

Pharmacological and Biochemical Activities

Recent studies have highlighted the potential of 6-methyl-5-hepten-2-one to modulate cardiovascular and neurological functions.

Cardiovascular Effects

In spontaneously hypertensive rats (SHR), 6-methyl-5-hepten-2-one demonstrated vasorelaxant and anti-platelet aggregation effects. The vasorelaxant effect was observed in isolated aortic rings with an EC₅₀ of 3.8 ± 0.3 x 10⁻⁵ M in the presence of endothelium and 3.9 ± 0.4 x 10⁻⁵ M in its absence. It also exhibited anti-platelet aggregation activity against ADP-induced aggregation. Furthermore, oral administration of 6-methyl-5-hepten-2-one to SHR rats led to prolonged prothrombin time (PT) and activated partial thromboplastin time (aPTT) at certain doses, although it did not show significant anticoagulant activity. The compound also demonstrated antioxidant properties by reducing nitrite levels and increasing glutathione (GSH) levels.

The proposed mechanism for these cardiovascular effects involves the modulation of intracellular calcium levels, potentially through interaction with calmodulin.

Activity Model Parameter Result
VasorelaxationIsolated SHR Aortic Rings (with endothelium)EC₅₀3.8 ± 0.3 x 10⁻⁵ M
VasorelaxationIsolated SHR Aortic Rings (no endothelium)EC₅₀3.9 ± 0.4 x 10⁻⁵ M
Anti-platelet AggregationADP-induced aggregation in SHR platelets% Aggregation1.25% to 2.5% with sulcatone (10⁻⁹ to 10⁻⁷ M) vs 43.75% with ADP alone
CoagulationSHR rats (in vivo)PTProlonged to 25.44 ± 1.47 s (sulcatone-treated) vs 21.91 ± 0.87 s (Wistar)
CoagulationSHR rats (in vivo)aPTTProlonged to 21.28 ± 0.71 s (sulcatone-treated) vs 25.44 ± 1.47 s (Wistar)
AntioxidantSHR rats (in vivo)NitriteReduced to 7.22 ± 0.33 mmol/L (50 mg/kg) and 6.0 ± 0.61 mmol/L (75 mg/kg)
AntioxidantSHR rats (in vivo)GSHIncreased to 1128 ± 25.37 mmol/L (100 mg/kg)
Acetylcholinesterase Inhibition

6-Methyl-5-hepten-2-one has been shown to be a competitive inhibitor of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission. This inhibitory activity was observed for AChE from both the insect Spodoptera littoralis and electric eel.

Enzyme Source Inhibition Constant (Ki)
Spodoptera littoralis AChE2.16 x 10⁻³ M
Electric Eel AChE0.40 x 10⁻³ M

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

OECD TG 471: Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the potential of a substance to induce gene mutations.

  • Test Strains: A set of Salmonella typhimurium and/or Escherichia coli strains with preexisting mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic metabolic processes in mammals.

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations, along with positive and negative controls.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow on the minimal medium) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[4][5][6][7]

OECD TG 414: Prenatal Developmental Toxicity Study

This study is designed to assess the effects of a test substance on pregnant females and the development of the embryo and fetus.

  • Animal Model: Typically pregnant rats or rabbits are used.

  • Dosing Period: The test substance is administered daily to pregnant females, usually from the time of implantation to the day before caesarean section.

  • Dose Groups: At least three dose levels of the test substance and a control group are included. The highest dose should induce some maternal toxicity but not death or severe suffering.

  • Maternal Observations: Females are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded.

  • Caesarean Section: Shortly before the expected day of delivery, females are euthanized, and the uterus is examined for the number of implantations, resorptions, and live and dead fetuses.

  • Fetal Examination: Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[8][9][10][11][12]

Vasorelaxant Activity in Isolated Aortic Rings

This ex vivo method assesses the ability of a compound to relax blood vessels.

  • Tissue Preparation: The thoracic aorta is isolated from the animal model (e.g., spontaneously hypertensive rat) and cut into rings.

  • Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Contraction: The rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or KCl).

  • Compound Administration: Once a stable contraction is achieved, cumulative concentrations of the test compound (6-methyl-5-hepten-2-one) are added to the organ bath.

  • Data Recording: Changes in isometric tension are recorded. Relaxation is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Endothelium Integrity: The experiment is typically performed on rings with and without intact endothelium to determine if the vasorelaxant effect is endothelium-dependent.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Cardiovascular Effects

The vasorelaxant and anti-platelet effects of 6-methyl-5-hepten-2-one are hypothesized to be mediated through the modulation of intracellular calcium signaling, potentially involving the calcium-binding protein calmodulin.

G cluster_extracellular Extracellular cluster_intracellular Intracellular 6M5H2O 6-Methyl-5- hepten-2-one CaM Calmodulin (CaM) 6M5H2O->CaM Inhibition CaM_Ca Ca²⁺-CaM Complex CaM->CaM_Ca Relaxation Vasodilation/ Aggregation Inhibition Ca Ca²⁺ Ca->CaM Binding MLCK Myosin Light Chain Kinase (MLCK) CaM_Ca->MLCK Activation Contraction Vasoconstriction/ Platelet Aggregation MLCK->Contraction Phosphorylation

Caption: Proposed mechanism of 6-methyl-5-hepten-2-one action.

Experimental Workflow for In Vivo Hemostasis Study

The following diagram illustrates the workflow for assessing the in vivo effects of 6-methyl-5-hepten-2-one on hemostasis parameters in spontaneously hypertensive rats.

G start Start: Spontaneously Hypertensive Rats (SHR) treatment Oral Administration: - 6-Methyl-5-hepten-2-one (doses) - Vehicle Control start->treatment blood_collection Blood Collection treatment->blood_collection coagulation_assay Coagulation Assays: - Prothrombin Time (PT) - Activated Partial  Thromboplastin Time (aPTT) blood_collection->coagulation_assay platelet_assay Platelet Aggregation Assay (ADP-induced) blood_collection->platelet_assay antioxidant_assay Antioxidant Marker Analysis: - Nitrite Levels - Glutathione (GSH) Levels blood_collection->antioxidant_assay data_analysis Data Analysis and Comparison coagulation_assay->data_analysis platelet_assay->data_analysis antioxidant_assay->data_analysis end Conclusion on Hemostatic Effects data_analysis->end

Caption: Workflow for in vivo hemostasis assessment.

Conclusion

6-Methyl-5-hepten-2-one (sulcatone) exhibits a range of biological activities with a generally low toxicity profile. Its demonstrated vasorelaxant, anti-platelet, and acetylcholinesterase inhibitory effects warrant further investigation. The data presented in this guide, including quantitative toxicological and pharmacological parameters and detailed experimental protocols, provide a solid foundation for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this unsaturated ketone. Future research should focus on elucidating the precise molecular mechanisms underlying its cardiovascular effects and exploring its potential as a lead compound for the development of novel therapeutic agents.

References

The Toxicological Profile of 6-Methyl-5-hepten-2-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicology and safety data for 4-Hepten-2-one, 6-methyl- (CAS No. 110-93-0), also known as 6-methyl-5-hepten-2-one. The information presented herein is intended to support risk assessment and inform safety protocols in research and drug development settings.

Executive Summary

6-Methyl-5-hepten-2-one exhibits low acute toxicity via oral, dermal, and inhalation routes. It is classified as a slight skin and eye irritant. Notably, it is not considered a skin sensitizer based on both animal and human studies. Genotoxicity assays, specifically the Ames test, have shown negative results, indicating a lack of mutagenic potential. A subchronic oral toxicity study identified the kidney, liver, and testes as target organs at higher doses. As an α,β-unsaturated ketone, its reactivity and potential for Michael addition reactions with biological macromolecules are key considerations in its toxicological profile.

Chemical and Physical Properties

PropertyValue
CAS Number 110-93-0
Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
Appearance Colorless to pale yellow liquid[1]
Odor Fruity, citrus-like[1]
Boiling Point 172-174 °C
Flash Point 54 °C[1]
Solubility Insoluble in water; soluble in alcohol and ether.[2]

Toxicological Data

Acute Toxicity

6-Methyl-5-hepten-2-one demonstrates a low order of acute toxicity across various exposure routes.

EndpointSpeciesRouteValueReference
LD50RatOral3,570 mg/kg bw[3]
LD50RabbitDermal> 5,000 mg/kg bw[3]
LC50RatInhalation (4h)> 13.96 mg/L[3]
Irritation and Sensitization

The compound is a slight irritant to the skin and eyes but does not appear to be a skin sensitizer.

StudySpeciesResultReference
Skin IrritationRabbitSlightly irritating (fully reversible)[3]
Eye IrritationRabbitSlightly irritating[3]
Skin Sensitization (Modified Draize)Guinea PigNot a sensitizer[3]
Skin Sensitization (Human Maximization Test)HumanNot a sensitizer (at 3% in petrolatum)[2][3]
Subchronic Toxicity

A 90-day oral toxicity study in rats identified target organs at higher doses.

Study DurationSpeciesNOAELTarget OrgansReference
90 days (OECD TG 408)RatNot explicitly stated, effects at all doses up to 1,000 mg/kg bw/dayKidney, Liver, Testes[3]
Genotoxicity

6-Methyl-5-hepten-2-one has not demonstrated mutagenic potential in bacterial reverse mutation assays.

AssaySystemMetabolic ActivationResultReference
Ames Test (OECD TG 471)S. typhimurium & E. coliWith and withoutNegative[3]

Experimental Protocols

Acute Dermal Toxicity - OECD Guideline 402 (Adapted)

This study aims to determine the potential for a substance to cause adverse effects from a single, short-term dermal exposure.

  • Test Animals: Young adult rats (typically Wistar), 5 of each sex.[3]

  • Preparation: The day before the test, the fur is removed from the dorsal area of the trunk of the animals.

  • Dose Administration: The test substance is applied uniformly over an area of at least 10% of the body surface. A porous gauze dressing is applied and held in place with non-irritating tape for a 24-hour exposure period.[4]

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity for 14 days.[4] Body weight is recorded weekly.

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.[3]

G cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation (14 days) cluster_endpoint Endpoint A Animal Acclimatization B Fur Clipping (Dorsal Area) A->B C Test Substance Application (≥10% Body Surface) B->C D Occlusive Dressing (24h) C->D E Mortality & Clinical Signs D->E F Weekly Body Weight D->F G Gross Necropsy E->G F->G

Acute Dermal Toxicity (OECD 402) Workflow
Bacterial Reverse Mutation Assay (Ames Test) - OECD Guideline 471

This in vitro assay is used to detect gene mutations induced by a chemical.

  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).[5][6]

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolic processes in mammals.[6][7]

  • Procedure:

    • The test substance, bacterial culture, and S9 mix (or buffer) are combined.

    • The mixture is incubated and then plated on a minimal agar medium lacking the required amino acid.

    • Plates are incubated for 48-72 hours.

  • Evaluation: A positive result is indicated by a concentration-related increase in the number of revertant colonies (colonies that have mutated and can now synthesize the required amino acid) compared to the solvent control.[7]

G cluster_exposure Exposure A Bacterial Strains (e.g., S. typhimurium, E. coli) E Combine Bacteria, Test Compound, and S9 Mix/Control A->E B Test Compound (Multiple Concentrations) B->E C Metabolic Activation System (S9 Mix) C->E D Control (No S9 Mix) D->E F Incubate E->F G Plate on Minimal Agar F->G H Incubate (48-72h) G->H I Count Revertant Colonies H->I J Analyze for Mutagenicity I->J G cluster_compound 6-Methyl-5-hepten-2-one cluster_cellular Cellular Environment A α,β-Unsaturated Ketone C Michael Addition Reaction (Covalent Adduct Formation) A->C B Biological Nucleophiles (e.g., -SH, -NH2 groups in proteins) B->C D Altered Protein Structure & Function C->D E Enzyme Inhibition D->E F Disruption of Cellular Signaling D->F H Cellular Damage & Cytotoxicity E->H G Oxidative Stress F->G G->H

References

An In-depth Technical Guide to the Thermodynamic Stability of 6-methyl-4-hepten-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the thermodynamic stability of 6-methyl-4-hepten-2-one. Due to a lack of direct experimental thermochemical data for this specific isomer, this document leverages data from its isomers, particularly 6-methyl-5-hepten-2-one, and fundamental principles of organic chemistry to provide a comprehensive overview. The guide covers a comparative analysis of isomeric stability, detailed experimental protocols for thermodynamic characterization, and visual representations of key chemical and experimental pathways.

Introduction to the Thermodynamic Stability of Alkenones

The thermodynamic stability of a molecule, often quantified by its standard Gibbs free energy of formation (ΔfG°), enthalpy of formation (ΔfH°), and entropy (S°), is a critical parameter in chemical research and development. It dictates the equilibrium position of reactions, influences reaction kinetics, and provides insights into the potential energy landscape of a chemical system. For unsaturated ketones (alkenones) like 6-methyl-4-hepten-2-one, the position of the carbon-carbon double bond relative to the carbonyl group is a primary determinant of the molecule's overall stability.

The subject of this guide, 6-methyl-4-hepten-2-one, is a β,γ-unsaturated ketone. Its thermodynamic properties are best understood in comparison to its isomers: the α,β-unsaturated ketone (6-methyl-3-hepten-2-one) and the isomer with a more isolated double bond (6-methyl-5-hepten-2-one).

Comparative Analysis of Isomeric Stability

  • α,β-Unsaturated Ketones (e.g., 6-methyl-3-hepten-2-one): These isomers are generally the most thermodynamically stable. The conjugation of the C=C double bond with the C=O double bond allows for the delocalization of π-electrons over all four atoms. This delocalization results in a lower overall energy state and thus, greater stability.

  • β,γ-Unsaturated Ketones (e.g., 6-methyl-4-hepten-2-one): In these isomers, the double bond is not conjugated with the carbonyl group. While there can be some through-space interactions, they lack the significant stabilization afforded by π-electron delocalization. These isomers are typically less stable than their α,β-unsaturated counterparts.

  • Isolated Double Bond Ketones (e.g., 6-methyl-5-hepten-2-one): When the double bond is further removed from the carbonyl group, its electronic influence on the carbonyl is minimal, and the two functional groups behave more independently. Their stability is generally comparable to or slightly less than that of β,γ-unsaturated ketones, depending on the specific substitution patterns.

Based on these principles, the expected order of thermodynamic stability for the isomers of 6-methyl-hepten-2-one is:

6-methyl-3-hepten-2-one (α,β-unsaturated) > 6-methyl-4-hepten-2-one (β,γ-unsaturated) ≈ 6-methyl-5-hepten-2-one (isolated)

The following diagram illustrates the relationship between these isomers and their relative stability.

Isomer_Stability cluster_isomers Isomers of 6-Methyl-Hepten-2-one cluster_stability Relative Thermodynamic Stability beta_gamma 6-Methyl-4-hepten-2-one (β,γ-Unsaturated) alpha_beta 6-Methyl-3-hepten-2-one (α,β-Unsaturated) [Most Stable] beta_gamma->alpha_beta Isomerization (Acid/Base Catalyzed) beta_gamma_stability Moderate alpha_beta_stability High isolated 6-Methyl-5-hepten-2-one (Isolated) isolated->alpha_beta Isomerization (Acid/Base Catalyzed) isolated_stability Moderate

Figure 1. Isomerization pathways and relative thermodynamic stability of 6-methyl-hepten-2-one isomers.

Quantitative Thermodynamic Data

While data for 6-methyl-4-hepten-2-one is unavailable, the following table summarizes the experimental thermodynamic data for the isomer 6-methyl-5-hepten-2-one obtained from the NIST Chemistry WebBook.[1] This data provides a baseline for understanding the thermodynamic properties of an unconjugated C8-alkenone.

Thermodynamic PropertyValueUnitsConditionsReference
Gas Phase Thermochemistry Data
Standard Enthalpy of Formation (ΔfH°gas)-295.3kJ/molCalculated
Condensed Phase Thermochemistry Data
Standard Enthalpy of Combustion (ΔcH°liquid)-4980.5kJ/mol298.15 K, 1 atmExperimental
Constant Pressure Heat Capacity (Cp,liquid)268.8J/mol·K298.35 KExperimental
Phase Change Data
Normal Boiling Point (Tboil)446.4KExperimental
Enthalpy of Vaporization (ΔvapH)44.7 ± 0.2kJ/mol390 KExperimental

Note: The standard enthalpy of formation for the gas phase is a calculated value, while the other values are derived from experimental measurements.[1]

Experimental Protocol for Determining Thermodynamic Stability

The primary experimental method for determining the standard enthalpy of formation of a combustible organic compound is bomb calorimetry . This technique measures the heat released during complete combustion of a known amount of the substance. From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's Law.

Objective: To determine the standard enthalpy of formation (ΔfH°) of liquid 6-methyl-4-hepten-2-one.

Materials and Equipment:

  • Isoperibol bomb calorimeter

  • High-purity 6-methyl-4-hepten-2-one sample

  • Benzoic acid (standard for calibration)

  • High-pressure oxygen cylinder

  • Fuse wire (e.g., platinum or nickel-chromium)

  • Sample crucible (e.g., quartz or platinum)

  • Distilled water

  • Digital thermometer with high precision (e.g., 0.001 K resolution)

  • Analytical balance (e.g., ± 0.0001 g)

Methodology:

  • Calorimeter Calibration: 1.1. A known mass (approximately 1 g) of benzoic acid is pressed into a pellet and weighed accurately. 1.2. The pellet is placed in the crucible, and a fuse wire of known length and mass is attached. 1.3. A small, known volume of distilled water (e.g., 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state. 1.4. The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm. 1.5. The bomb is submerged in a known mass of water in the calorimeter's insulated bucket. 1.6. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded. 1.7. The sample is ignited by passing an electric current through the fuse wire. 1.8. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool. 1.9. The heat capacity of the calorimeter is calculated from the temperature rise, the known energy of combustion of benzoic acid, and the energy contribution from the fuse wire ignition.

  • Combustion of 6-methyl-4-hepten-2-one: 2.1. A known mass (approximately 0.5-0.8 g) of liquid 6-methyl-4-hepten-2-one is accurately weighed in the crucible. 2.2. The procedure (steps 1.2 to 1.8) is repeated for the 6-methyl-4-hepten-2-one sample.

  • Data Analysis and Calculation: 3.1. The corrected temperature rise (ΔT) is determined by accounting for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method). 3.2. The total heat released (q_total) during the combustion of the sample is calculated using the heat capacity of the calorimeter and ΔT. 3.3. The heat of combustion of the sample (ΔcH°) is calculated by subtracting the heat released by the ignition of the fuse wire from q_total and dividing by the number of moles of the sample. 3.4. The standard enthalpy of formation (ΔfH°) of 6-methyl-4-hepten-2-one is calculated using Hess's Law and the following combustion reaction: C₈H₁₄O(l) + 11 O₂(g) → 8 CO₂(g) + 7 H₂O(l) 3.5. The formula for the calculation is: ΔfH°(C₈H₁₄O) = [8 × ΔfH°(CO₂) + 7 × ΔfH°(H₂O)] - ΔcH°(C₈H₁₄O) (using known standard enthalpies of formation for CO₂(g) and H₂O(l)).

The following diagram outlines the experimental workflow.

Experimental_Workflow cluster_prep Preparation & Calibration cluster_exp Experiment cluster_analysis Data Analysis weigh_benzoic Weigh Benzoic Acid assemble_bomb_calib Assemble Bomb (Calibration) weigh_benzoic->assemble_bomb_calib calibrate Ignite & Measure ΔT (Calibration) assemble_bomb_calib->calibrate calc_heat_capacity Calculate Calorimeter Heat Capacity (C_cal) calibrate->calc_heat_capacity calc_q_total Calculate Total Heat Released (q_total = C_cal * ΔT) calc_heat_capacity->calc_q_total weigh_sample Weigh 6-methyl-4-hepten-2-one assemble_bomb_sample Assemble Bomb (Sample) weigh_sample->assemble_bomb_sample combust_sample Ignite & Measure ΔT (Sample) assemble_bomb_sample->combust_sample combust_sample->calc_q_total calc_delta_c_h Calculate ΔcH° (Correct for fuse & moles) calc_q_total->calc_delta_c_h calc_delta_f_h Calculate ΔfH° (Using Hess's Law) calc_delta_c_h->calc_delta_f_h

Figure 2. Experimental workflow for determining the enthalpy of formation via bomb calorimetry.

Conclusion

While direct experimental data on the thermodynamic stability of 6-methyl-4-hepten-2-one is currently lacking, a robust understanding can be inferred through comparative analysis with its isomers. The principles of electronic conjugation strongly suggest that the α,β-unsaturated isomer, 6-methyl-3-hepten-2-one, is the most thermodynamically stable isomer. The β,γ-unsaturated 6-methyl-4-hepten-2-one is expected to be of intermediate and comparable stability to the 6-methyl-5-hepten-2-one isomer, for which experimental data is available. For definitive quantitative data, experimental determination of the enthalpy of formation via bomb calorimetry, as outlined in this guide, is the recommended approach. This information is crucial for professionals in drug development and chemical synthesis for predicting reaction outcomes, optimizing process conditions, and understanding the intrinsic properties of these important chemical motifs.

References

An In-depth Technical Guide on the Solubility of 4-Hepten-2-one, 6-methyl- in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hepten-2-one, 6-methyl- (also known as Sulcatone), an important intermediate in the synthesis of terpenoids and a compound of interest in various chemical and pharmaceutical applications. This document outlines its solubility in organic solvents, details experimental protocols for solubility determination, and provides visual representations of key concepts and workflows.

Core Topic: Solubility Profile of 4-Hepten-2-one, 6-methyl-

4-Hepten-2-one, 6-methyl- (CAS No: 110-93-0) is a moderately polar, unsaturated ketone. Its molecular structure, featuring a carbonyl group and a carbon-carbon double bond, dictates its solubility behavior. The principle of "like dissolves like" is central to understanding its solubility; it is most soluble in solvents of similar polarity.

Data Presentation: Solubility Data

Quantitative solubility data for 4-Hepten-2-one, 6-methyl- in a wide array of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and some quantitative data have been compiled below.

SolventChemical FormulaPolarity (Dielectric Constant)Solubility at 25°CSource
WaterH₂O80.13.02 g/L[1][2]
MethanolCH₃OH32.7Soluble[3][4][5]
EthanolC₂H₅OH24.5Miscible[6][7]
ChloroformCHCl₃4.8Soluble[3][4][5]
Diethyl Ether(C₂H₅)₂O4.3Miscible[6][7]
General Organic Solvents-VariableGenerally Soluble[7]
Oils-Non-polarSoluble[7]

Note: "Soluble" and "Miscible" are qualitative terms. Specific quantitative solubility studies are recommended for precise applications. The general solubility of ketones in organic solvents is high.[8][9][10][11]

Experimental Protocols: Determining Solubility

The following are detailed methodologies for determining the solubility of a liquid compound like 4-Hepten-2-one, 6-methyl- in organic solvents.

1. Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

  • Objective: To determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

  • Materials:

    • 4-Hepten-2-one, 6-methyl-

    • A range of organic solvents (e.g., ethanol, acetone, hexane, toluene)

    • Small test tubes or vials

    • Pipettes or graduated cylinders

    • Vortex mixer

  • Procedure:

    • Add a known volume (e.g., 0.1 mL) of 4-Hepten-2-one, 6-methyl- to a clean, dry test tube.

    • Add a small, measured volume (e.g., 2 mL) of the chosen organic solvent to the test tube.

    • Vigorously shake or vortex the mixture for 30-60 seconds.

    • Allow the mixture to stand for a few minutes and observe.

    • Observation:

      • Soluble/Miscible: A clear, homogeneous solution with no visible separation of layers.

      • Partially Soluble: The formation of two phases, with a noticeable decrease in the volume of the solute phase.

      • Insoluble: Two distinct layers with no apparent change in the volume of the solute.

    • Repeat the procedure for each solvent of interest.

2. Quantitative Solubility Determination (Shake-Flask Method)

This is a widely used method for determining the equilibrium solubility of a compound in a solvent.

  • Objective: To determine the precise concentration of a saturated solution of 4-Hepten-2-one, 6-methyl- in a specific solvent at a controlled temperature.

  • Materials:

    • 4-Hepten-2-one, 6-methyl-

    • Selected organic solvent

    • Screw-capped vials or flasks

    • A constant temperature bath or shaker incubator

    • Analytical balance

    • Syringe filters (if necessary for clarification)

    • An appropriate analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC) with a UV detector).

  • Procedure:

    • Add an excess amount of 4-Hepten-2-one, 6-methyl- to a known volume or weight of the solvent in a screw-capped vial. The excess is crucial to ensure a saturated solution is formed.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath or shaker and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for several hours to allow any undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. If necessary, filter the supernatant using a syringe filter compatible with the solvent to remove any suspended microdroplets.

    • Accurately dilute the aliquot of the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of 4-Hepten-2-one, 6-methyl-.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in g/100mL, mol/L, or as a weight/weight percentage.

Mandatory Visualizations

experimental_workflow start Start: Solubility Determination add_solute Add excess 4-Hepten-2-one, 6-methyl- to a known volume of solvent start->add_solute equilibration Equilibrate at constant temperature with agitation (24-48h) add_solute->equilibration settling Allow undissolved solute to settle equilibration->settling sampling Withdraw a known volume of the supernatant (saturated solution) settling->sampling dilution Dilute the sample to a known concentration for analysis sampling->dilution analysis Analyze by a calibrated method (e.g., GC, HPLC) dilution->analysis calculation Calculate solubility from the concentration and dilution factor analysis->calculation end End: Quantitative Solubility Value calculation->end

Caption: Experimental workflow for the quantitative determination of solubility using the shake-flask method.

solubility_relationship compound 4-Hepten-2-one, 6-methyl- (Moderately Polar Ketone) polar_solvents Polar Solvents (e.g., Methanol, Ethanol) compound->polar_solvents 'Like dissolves like' (Dipole-Dipole Interactions) nonpolar_solvents Non-polar Solvents (e.g., Hexane, Toluene) compound->nonpolar_solvents Mismatch in polarity (Weaker Interactions) high_solubility High Solubility / Miscibility polar_solvents->high_solubility low_solubility Low Solubility nonpolar_solvents->low_solubility

Caption: Logical relationship between solvent polarity and the solubility of 4-Hepten-2-one, 6-methyl-.

References

Methodological & Application

Application Note and Protocol: Synthesis of 4-Hepten-2-one, 6-methyl- from Isoprene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Hepten-2-one, 6-methyl-, a valuable intermediate in the synthesis of various terpenes, vitamins, and fragrances. The synthesis is a two-step process commencing with the hydrochlorination of isoprene to yield prenyl chloride, followed by the alkylation of acetone with the resulting prenyl chloride. This method utilizes a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases, leading to a moderate yield of the desired product. The protocol includes a summary of reaction parameters, a detailed experimental procedure, and a workflow diagram for clarity.

Introduction

6-Methyl-4-hepten-2-one, commonly known as methyl heptenone, is a key building block in the chemical industry, particularly for the production of compounds such as linalool, citral, and vitamins A and E.[1] Several synthetic routes to methyl heptenone have been developed, with many starting from isoprene, a readily available C5 hydrocarbon. The described method involves the conversion of isoprene to prenyl chloride, which then undergoes a nucleophilic substitution reaction with the enolate of acetone. The use of a phase-transfer catalyst is crucial for achieving a reasonable yield in this biphasic reaction system.

Reaction Scheme

The overall synthesis proceeds in two main steps:

  • Hydrochlorination of Isoprene: Isoprene reacts with hydrogen chloride to form prenyl chloride (1-chloro-3-methyl-2-butene).

  • Alkylation of Acetone: Prenyl chloride reacts with acetone in the presence of a strong base and a phase-transfer catalyst to yield 6-methyl-4-hepten-2-one.

Data Presentation

Table 1: Summary of Reaction Parameters and Yield for the Alkylation of Acetone with Prenyl Chloride

ParameterValueReference
Prenyl Chloride10.45 g[2]
Acetone34.8 ml[2]
65% Aqueous Caustic Soda20.3 g[2]
Phase-Transfer CatalystLauryl trimethylammonium chloride (0.264 g)[2]
Reaction Temperature30°C[2]
Reaction Time12 hours[2]
Yield of 6-methyl-4-hepten-2-one 51% [2]

Experimental Protocols

Materials and Equipment
  • Isoprene

  • Hydrochloric acid (30%)

  • Hydrogen chloride gas

  • Acetone

  • Sodium hydroxide (or a 65% aqueous solution)

  • Lauryl trimethylammonium chloride (or other suitable phase-transfer catalyst like benzyl triethylammonium chloride)

  • n-Decane (internal standard for GC analysis, optional)

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

  • Gas chromatography (GC) apparatus for analysis

Step 1: Synthesis of Prenyl Chloride from Isoprene

Note: This is a general procedure based on established chemical principles, as a detailed, standalone protocol for this specific reaction was not found in the provided search results.

  • Cool a reaction vessel containing isoprene to 0°C.

  • Slowly add a stoichiometric amount of 30% hydrochloric acid while vigorously stirring.

  • To drive the reaction to completion, bubble hydrogen chloride gas through the reaction mixture.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., GC or NMR).

  • Once the reaction is complete, wash the organic layer with a cold, dilute sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and distill to obtain pure prenyl chloride.

Step 2: Synthesis of 4-Hepten-2-one, 6-methyl- from Prenyl Chloride and Acetone

This protocol is adapted from a documented procedure.[2]

  • In a reaction vessel equipped with a magnetic stirrer, combine 10.45 g of prenyl chloride, 34.8 ml of acetone, 20.3 g of a 65% aqueous caustic soda solution, and 0.264 g of lauryl trimethylammonium chloride.

  • If quantitative analysis by GC is desired, add a known amount of an internal standard, such as 5 ml of n-decane.

  • Stir the mixture vigorously at 30°C for 12 hours.

  • After the reaction is complete, add 40 ml of water to dissolve the precipitated sodium chloride.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the upper organic layer, which contains the product.

  • The product can be purified by distillation.

  • Confirm the presence and purity of 6-methyl-4-hepten-2-one using gas chromatography and other spectroscopic methods (e.g., NMR, IR). The yield of the product is reported to be 51%.[2]

Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Prenyl Chloride cluster_step2 Step 2: Alkylation of Acetone Isoprene Isoprene PrenylChloride Prenyl Chloride Isoprene->PrenylChloride Hydrochlorination HCl Hydrogen Chloride HCl->PrenylChloride Acetone Acetone Product 6-Methyl-4-hepten-2-one PrenylChloride->Product Alkylation Acetone->Product Base Aqueous NaOH Base->Product PTC Phase-Transfer Catalyst PTC->Product

Caption: Synthetic workflow for 4-Hepten-2-one, 6-methyl- from isoprene.

References

Application Notes and Protocols for the Stereoselective Synthesis of (S)- and (R)-6-methyl-4-hepten-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for the stereoselective synthesis of the (S)- and (R)-enantiomers of 6-methyl-4-hepten-2-one. The synthetic strategy hinges on the use of a chiral auxiliary to establish the key stereocenter, followed by a series of well-established transformations to yield the target β,γ-unsaturated ketone. The protocols are designed to be robust and reproducible, providing a clear pathway for obtaining these chiral building blocks in high enantiomeric purity.

Introduction

Chiral β,γ-unsaturated ketones are valuable synthetic intermediates in the preparation of complex organic molecules, including natural products and pharmaceutical agents. The enantiomers of 6-methyl-4-hepten-2-one are of interest as chiral building blocks. Their stereoselective synthesis is crucial for accessing enantiomerically pure target molecules. This document outlines a reliable synthetic approach for both the (S) and (R) enantiomers, starting from commercially available materials. The key step for introducing the chirality is a diastereoselective alkylation of an N-acyloxazolidinone, a method pioneered by David A. Evans.[1]

Overall Synthetic Strategy

The stereoselective synthesis of (S)- and (R)-6-methyl-4-hepten-2-one is achieved through a four-step sequence, as illustrated in the workflow diagram below. The strategy relies on the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of an alkylation reaction.

G cluster_S (S)-Enantiomer Synthesis cluster_R (R)-Enantiomer Synthesis S_Aux (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone S_Acyl N-Acylation S_Aux->S_Acyl S_Imide (4R,5S)-N-(Butanoyl)-4-methyl-5-phenyl-2-oxazolidinone S_Acyl->S_Imide S_Alkylation Asymmetric Alkylation (Isobutyl Iodide) S_Imide->S_Alkylation S_Alkylated_Imide Alkylated Imide S_Alkylation->S_Alkylated_Imide S_Cleavage Auxiliary Cleavage S_Alkylated_Imide->S_Cleavage S_Acid (S)-4-Methylhexanoic Acid S_Cleavage->S_Acid S_Enone Enone Formation S_Acid->S_Enone S_Target (S)-6-Methyl-4-hepten-2-one S_Enone->S_Target R_Aux (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone R_Acyl N-Acylation R_Aux->R_Acyl R_Imide (4S,5R)-N-(Butanoyl)-4-methyl-5-phenyl-2-oxazolidinone R_Acyl->R_Imide R_Alkylation Asymmetric Alkylation (Isobutyl Iodide) R_Imide->R_Alkylation R_Alkylated_Imide Alkylated Imide R_Alkylation->R_Alkylated_Imide R_Cleavage Auxiliary Cleavage R_Alkylated_Imide->R_Cleavage R_Acid (R)-4-Methylhexanoic Acid R_Cleavage->R_Acid R_Enone Enone Formation R_Acid->R_Enone R_Target (R)-6-Methyl-4-hepten-2-one R_Enone->R_Target

Figure 1: General workflow for the stereoselective synthesis of (S)- and (R)-6-methyl-4-hepten-2-one.

The key steps in this synthetic sequence are:

  • N-Acylation: The chiral auxiliary is acylated with butanoyl chloride to form the corresponding N-acyloxazolidinone.

  • Asymmetric Alkylation: The N-acyloxazolidinone is deprotonated to form a chiral enolate, which then undergoes a highly diastereoselective alkylation with isobutyl iodide.

  • Auxiliary Cleavage: The chiral auxiliary is removed to yield the chiral carboxylic acid.

  • Enone Formation: The carboxylic acid is converted to the target β,γ-unsaturated ketone.

Data Presentation

The following table summarizes the expected yields and stereoselectivities for the key steps in the synthesis of both enantiomers.

StepIntermediate/ProductReagentsExpected Yield (%)Expected Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) (%)
Synthesis of (S)-Enantiomer
1(4R,5S)-N-(Butanoyl)-4-methyl-5-phenyl-2-oxazolidinone(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, n-BuLi, Butanoyl chloride>95N/A
2Alkylated ImideLDA, Isobutyl iodide85-95>98:2
3(S)-4-Methylhexanoic AcidLiOH, H₂O₂80-90>98 ee
4(S)-6-Methyl-4-hepten-2-one1. (COCl)₂, 2. N,O-Dimethylhydroxylamine, 3. Vinylmagnesium bromide60-70 (over 3 steps)>98 ee
Synthesis of (R)-Enantiomer
1(4S,5R)-N-(Butanoyl)-4-methyl-5-phenyl-2-oxazolidinone(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, n-BuLi, Butanoyl chloride>95N/A
2Alkylated ImideLDA, Isobutyl iodide85-95>98:2
3(R)-4-Methylhexanoic AcidLiOH, H₂O₂80-90>98 ee
4(R)-6-Methyl-4-hepten-2-one1. (COCl)₂, 2. N,O-Dimethylhydroxylamine, 3. Vinylmagnesium bromide60-70 (over 3 steps)>98 ee

Experimental Protocols

Synthesis of (S)-6-methyl-4-hepten-2-one

Step 1: N-Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

G Aux (4R,5S)-Oxazolidinone AcylImide N-Butanoyl Oxazolidinone Aux->AcylImide 1. n-BuLi, THF, -78 °C 2. Butanoyl Chloride

Figure 2: N-Acylation of the chiral auxiliary.

  • Materials:

    • (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

    • n-Butyllithium (n-BuLi) in hexanes

    • Butanoyl chloride

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).

    • Dissolve the auxiliary in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 eq) dropwise.

    • Stir the mixture at -78 °C for 30 minutes.

    • Add butanoyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Asymmetric Alkylation

G AcylImide N-Butanoyl Oxazolidinone AlkylatedImide Alkylated Imide AcylImide->AlkylatedImide 1. LDA, THF, -78 °C 2. Isobutyl Iodide

Figure 3: Asymmetric alkylation of the N-acyloxazolidinone.

  • Materials:

    • N-Butanoyl oxazolidinone from Step 1

    • Lithium diisopropylamide (LDA) solution in THF/hexanes

    • Isobutyl iodide

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried round-bottom flask under argon, add the N-butanoyl oxazolidinone (1.0 eq) and dissolve in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add LDA (1.1 eq) dropwise.

    • Stir at -78 °C for 1 hour to ensure complete enolate formation.

    • Add isobutyl iodide (1.5 eq) dropwise.

    • Stir the reaction at -78 °C for 4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

G AlkylatedImide Alkylated Imide ChiralAcid (S)-4-Methylhexanoic Acid AlkylatedImide->ChiralAcid LiOH, H₂O₂, THF/H₂O

Figure 4: Cleavage of the chiral auxiliary.

  • Materials:

    • Alkylated imide from Step 2

    • Lithium hydroxide (LiOH)

    • 30% Hydrogen peroxide (H₂O₂)

    • Tetrahydrofuran (THF) and water

  • Procedure:

    • Dissolve the alkylated imide (1.0 eq) in a mixture of THF and water (3:1).

    • Cool the solution to 0 °C in an ice bath.

    • Add aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

    • Stir the mixture at 0 °C for 4 hours.

    • Quench the reaction with an aqueous solution of sodium sulfite.

    • Acidify the mixture with 1 M HCl to pH ~2.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield (S)-4-methylhexanoic acid. The recovered chiral auxiliary can be purified from the aqueous layer.

Step 4: Enone Formation via Weinreb Amide

G cluster_path Enone Formation Pathway Acid (S)-4-Methylhexanoic Acid AcylChloride Acyl Chloride Acid->AcylChloride Oxalyl Chloride, cat. DMF WeinrebAmide Weinreb Amide AcylChloride->WeinrebAmide N,O-Dimethylhydroxylamine Pyridine Enone (S)-6-Methyl-4-hepten-2-one WeinrebAmide->Enone Vinylmagnesium Bromide, THF

Figure 5: Conversion of the chiral acid to the target enone.

  • Materials:

    • (S)-4-Methylhexanoic acid from Step 3

    • Oxalyl chloride

    • N,O-Dimethylhydroxylamine hydrochloride

    • Pyridine

    • Vinylmagnesium bromide in THF

    • Anhydrous dichloromethane (DCM) and THF

  • Procedure:

    • Acid Chloride Formation: Dissolve (S)-4-methylhexanoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF, then add oxalyl chloride (1.2 eq) dropwise at 0 °C. Stir at room temperature for 2 hours. Remove the solvent and excess reagent in vacuo.

    • Weinreb Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.2 eq). Stir at room temperature overnight. Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate. Purify by chromatography if necessary.

    • Reaction with Grignard Reagent: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool to 0 °C. Add vinylmagnesium bromide (1.2 eq) dropwise. Stir at 0 °C for 2 hours. Quench with saturated aqueous ammonium chloride. Extract with ether, wash with brine, dry, and concentrate. Purify by flash column chromatography to obtain (S)-6-methyl-4-hepten-2-one.

Synthesis of (R)-6-methyl-4-hepten-2-one

The synthesis of the (R)-enantiomer follows the exact same protocols as described for the (S)-enantiomer, with the exception of using the enantiomeric chiral auxiliary, (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone , in Step 1. All subsequent steps are identical.

Conclusion

The protocols detailed in this document provide a comprehensive and reliable method for the stereoselective synthesis of both enantiomers of 6-methyl-4-hepten-2-one. The use of an Evans chiral auxiliary ensures high stereocontrol in the key alkylation step, leading to products with high enantiomeric purity. These methods are suitable for researchers in academic and industrial settings requiring access to these chiral building blocks for further synthetic applications.

References

"gas chromatography-mass spectrometry (GC-MS) analysis of 4-Hepten-2-one, 6-methyl-"

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Hepten-2-one, 6-methyl-

This application note provides a detailed protocol and data presentation for the analysis of 4-Hepten-2-one, 6-methyl-, a volatile organic compound of interest to researchers, scientists, and drug development professionals. The methodologies outlined below are based on established gas chromatography-mass spectrometry (GC-MS) techniques for similar volatile ketones, providing a robust framework for the quantification and identification of this analyte.

Introduction

4-Hepten-2-one, 6-methyl- is a ketone that may be present in various matrices, including biological and environmental samples. Its detection and quantification are crucial for understanding its role in different chemical and biological processes. GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it the ideal method for the analysis of this analyte. This document outlines the essential experimental procedures and expected data for the successful GC-MS analysis of 4-Hepten-2-one, 6-methyl-.

Physicochemical and GC-MS Data

Accurate identification of the target analyte is dependent on its chromatographic and mass spectrometric characteristics. The following table summarizes key data for 6-methyl-5-hepten-2-one, a closely related isomer, which can serve as a reference. It is important to note that the retention indices and mass spectra may vary slightly for the 4-hepten-2-one isomer and should be confirmed with an analytical standard.

Table 1: Physicochemical and Mass Spectrometric Data for 6-methyl-5-hepten-2-one

ParameterValueReference
Molecular Formula C₈H₁₄O[1][2]
Molecular Weight 126.20 g/mol [1][2]
CAS Number 110-93-0[1][2]
Kovats Retention Index (Non-polar column) 987[1]
Kovats Retention Index (Polar column) 1342[1]
Major Mass Fragments (m/z) 43, 55, 69, 83, 111, 126[1]

Quantitative Analysis Parameters

For quantitative analysis, a calibration curve should be established using a certified reference standard of 4-Hepten-2-one, 6-methyl-. The following table presents representative validation parameters from a study on the closely related compound, 6-methyl-5-hepten-2-one, which can be used as a guideline.[3]

Table 2: Quantitative Parameters for a Related Volatile Ketone

ParameterValue
Linearity Range 100 - 2000 ng/mL[3]
Limit of Detection (LOD) <100 ng/mL[3]
Limit of Quantification (LOQ) <100 ng/mL[3]
Internal Standard Recommended for improved accuracy

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of 4-Hepten-2-one, 6-methyl- by GC-MS. These are based on a liquid-liquid extraction (LLE) method developed for a similar compound and can be adapted as needed.[3]

Sample Preparation (Liquid-Liquid Extraction)
  • Sample Collection: Collect samples in clean glass containers to avoid contamination.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard to a final concentration within the calibration range.

  • Extraction:

    • To 1 mL of the sample, add 2 mL of a suitable organic solvent (e.g., dichloromethane or hexane).

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Collection: Carefully collect the organic layer (top or bottom, depending on the solvent) and transfer it to a clean GC vial.

  • Concentration (Optional): If higher sensitivity is required, the extract can be concentrated under a gentle stream of nitrogen.

  • Analysis: The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following table outlines the recommended GC-MS parameters. These may require optimization based on the specific instrument and column used.

Table 3: GC-MS Operating Conditions

ParameterCondition
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature of 40 °C, hold for 2 min, ramp to 150 °C at 5 °C/min, then to 250 °C at 15 °C/min, and hold for 5 min.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Energy 70 eV
Mass Range m/z 40-350
Scan Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Analysis Workflow

The following diagram illustrates the logical workflow for processing the data obtained from the GC-MS analysis.

A Data Acquisition (GC-MS) B Total Ion Chromatogram (TIC) Generation A->B C Peak Identification B->C F Quantification B->F D Mass Spectrum Comparison (NIST Library) C->D E Retention Index Calculation C->E I Reporting D->I E->I G Calibration Curve Generation F->G H Concentration Calculation F->H H->I

Caption: Logical workflow for GC-MS data analysis.

Experimental Workflow Diagram

The diagram below provides a visual representation of the entire experimental process, from sample preparation to final analysis.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Internal Standard Spiking Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Collect Organic Layer Collection Extract->Collect Inject Sample Injection Collect->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify Report Final Report Quantify->Report

Caption: Experimental workflow for GC-MS analysis.

References

The Multifaceted Applications of 4-Hepten-2-one, 6-methyl- in Flavor and Fragrance Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Abstract

4-Hepten-2-one, 6-methyl-, also known as 6-methyl-5-hepten-2-one or sulcatone, is a versatile ketone with significant applications in the flavor and fragrance industries. Its unique organoleptic profile, characterized by a combination of fruity, citrus, and green notes with subtle cheesy and musty undertones, makes it a valuable component in a wide array of consumer products. This document provides detailed application notes, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals interested in the utilization of this compound. Furthermore, its recently discovered biological activities, including cardiovascular effects, are discussed, highlighting its potential beyond traditional flavor and fragrance applications.

Introduction

4-Hepten-2-one, 6-methyl- (FEMA Number: 2707, CAS Number: 110-93-0) is a naturally occurring volatile organic compound found in various fruits, essential oils like citronella and lemongrass, and is also produced by certain insects as a pheromone.[1][2] Its distinct aroma and flavor profile have led to its widespread use as a food additive and a fragrance ingredient. This document outlines its sensory properties, applications in food and fragrance, and provides standardized protocols for its analysis and sensory evaluation. Additionally, it explores its biological activities, offering insights for professionals in drug development.

Organoleptic Profile

The sensory characteristics of 4-Hepten-2-one, 6-methyl- are complex and concentration-dependent. A comprehensive understanding of its profile is crucial for its effective application.

Table 1: Organoleptic Profile of 4-Hepten-2-one, 6-methyl-

Attribute Descriptor Notes
Odor Citrus, green, musty, lemongrass, apple.[2]At a 10% solution in dipropylene glycol, it is described as having citrus, green, musty, lemongrass, and apple notes.
Fruity, apple, musty, ketonic, creamy, cheesy, banana.[2]Exhibits fruity and apple notes with musty, ketonic, and creamy nuances, along with a slight cheesy and banana character.
Flavor Green, vegetative, musty, apple, banana, bean.[2]When tasted at 10 ppm, it is perceived as green, vegetative, musty, with apple, banana, and green bean-like characteristics.

Applications in the Flavor Industry

4-Hepten-2-one, 6-methyl- is a versatile flavoring agent used to impart or enhance a variety of fruit and savory profiles.

Recommended Usage Levels

The concentration of 4-Hepten-2-one, 6-methyl- varies significantly depending on the food matrix and the desired flavor profile.

Table 2: Recommended Usage Levels of 4-Hepten-2-one, 6-methyl- in Food Products

Food Category Typical Use Level (ppm) Reference
Alcoholic Beverages0.5OECD SIDS
Baked Goods7.78OECD SIDS
Chewing Gum7.78OECD SIDS
Frozen Dairy7.78OECD SIDS
Gelatin, Pudding7.78OECD SIDS
Hard Candy7.78OECD SIDS
Non-alcoholic Beverages7.78OECD SIDS
Gravies10.0OECD SIDS
Pomegranate Flavors30Perfumer & Flavorist
Specific Flavor Applications
  • Fruit Flavors: It is extensively used in apple, apricot, banana, berry, citrus, cranberry, grape, guava, pear, and passion fruit formulations to provide a natural-smelling, green, and slightly ripe character.[3]

  • Savory Flavors: In tomato and tea flavors, it contributes a fresh, green note.[3]

  • Dairy Flavors: Its subtle cheesy nuance can be utilized to enhance certain dairy profiles, though it is softer and more versatile than heptan-2-one.[1]

Applications in the Fragrance Industry

In perfumery, 4-Hepten-2-one, 6-methyl- is used to add a fresh, green, and citrusy top note to fragrances. Its versatility allows it to be incorporated into various fragrance families, from fresh and agrestic to fruity and floral compositions. It can provide a natural-smelling lift and brightness to a fragrance.

Experimental Protocols

Protocol for Quality Control: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a method for the identification and quantification of 4-Hepten-2-one, 6-methyl- in a flavor or fragrance concentrate.

Objective: To verify the identity and purity of 4-Hepten-2-one, 6-methyl-.

Materials and Equipment:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Helium (carrier gas)

  • 4-Hepten-2-one, 6-methyl- standard (≥98% purity)

  • Solvent (e.g., Dichloromethane or Ethanol)

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Standard Preparation: Prepare a stock solution of 4-Hepten-2-one, 6-methyl- (1000 ppm) in the chosen solvent. Create a series of calibration standards by serial dilution (e.g., 1, 5, 10, 50, 100 ppm).

  • Sample Preparation: Dilute the flavor or fragrance concentrate containing 4-Hepten-2-one, 6-methyl- with the solvent to a concentration within the calibration range.

  • GC-MS Parameters:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas Flow: 1 mL/min (constant flow)

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Electron Ionization: 70 eV

    • Scan Range: m/z 40-350

  • Data Analysis:

    • Identify the 4-Hepten-2-one, 6-methyl- peak in the chromatogram by comparing its retention time and mass spectrum with the standard.

    • Quantify the concentration using the calibration curve generated from the standards. The characteristic ions for 4-Hepten-2-one, 6-methyl- can be used for confirmation.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation GCMS_Injection GC-MS Injection Standard_Prep->GCMS_Injection Sample_Prep Sample Preparation Sample_Prep->GCMS_Injection Data_Acquisition Data Acquisition GCMS_Injection->Data_Acquisition Peak_Identification Peak Identification Data_Acquisition->Peak_Identification Quantification Quantification Peak_Identification->Quantification

Caption: Workflow for GC-MS analysis of 4-Hepten-2-one, 6-methyl-.

Protocol for Sensory Evaluation: Triangle Test

This protocol is designed to determine if a perceptible difference exists between two product formulations, for instance, one with and one without 4-Hepten-2-one, 6-methyl-.

Objective: To determine if the addition of 4-Hepten-2-one, 6-methyl- creates a noticeable sensory difference.

Materials and Equipment:

  • Sensory panel of at least 15-20 trained panelists

  • Two product formulations (A: control, B: with 4-Hepten-2-one, 6-methyl-)

  • Identical, odor-free sample cups

  • Random 3-digit codes for sample labeling

  • Water and unsalted crackers for palate cleansing

  • Sensory booths with controlled lighting and ventilation

Procedure:

  • Sample Preparation: Prepare samples of both formulations. For each panelist, present three samples: two of one formulation and one of the other. The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Panelist Instructions: Instruct panelists to evaluate the samples from left to right. They are to identify the sample that is different from the other two.

  • Palate Cleansing: Panelists should rinse their mouths with water and eat a cracker between evaluations to minimize sensory fatigue.

  • Data Collection: Record the number of correct identifications.

  • Statistical Analysis: Analyze the results using a binomial test or a chi-squared test to determine if the number of correct identifications is statistically significant.

Sensory_Evaluation_Workflow cluster_setup Setup cluster_execution Execution cluster_analysis Analysis Sample_Prep Prepare Samples (A & B) Randomization Randomize Presentation Order Sample_Prep->Randomization Panelist_Eval Panelist Evaluation Randomization->Panelist_Eval Data_Collection Collect Responses Panelist_Eval->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Draw Conclusion Statistical_Analysis->Conclusion

Caption: Workflow for a triangle test sensory evaluation.

Biological Activity and Relevance to Drug Development

Recent studies have revealed that 4-Hepten-2-one, 6-methyl- possesses biological activities that may be of interest to drug development professionals.

Antimicrobial Properties

4-Hepten-2-one, 6-methyl- has demonstrated antimicrobial activity against certain bacteria and fungi.[1] This suggests its potential as a lead compound for the development of new antimicrobial agents.

Cardiovascular Effects

A study on spontaneously hypertensive rats has shown that 4-Hepten-2-one, 6-methyl- (sulcatone) exhibits several beneficial cardiovascular effects:

  • Vasorelaxation: It induces vasorelaxation in aortic rings.

  • Antioxidant Activity: It can reduce nitrite levels and increase glutathione (GSH) levels.

  • Anti-platelet Aggregation: It demonstrates an anti-platelet aggregation effect.

These findings suggest that 4-Hepten-2-one, 6-methyl- may have therapeutic potential in the management of cardiovascular diseases.

Signaling_Pathway cluster_compound Compound cluster_effects Cardiovascular Effects Sulcatone 4-Hepten-2-one, 6-methyl- (Sulcatone) Vasorelaxation Vasorelaxation Sulcatone->Vasorelaxation Antioxidant Antioxidant Effects (Reduced Nitrites, Increased GSH) Sulcatone->Antioxidant Antiplatelet Anti-platelet Aggregation Sulcatone->Antiplatelet

Caption: Cardiovascular effects of 4-Hepten-2-one, 6-methyl-.

Conclusion

4-Hepten-2-one, 6-methyl- is a commercially significant compound with a well-established role in the flavor and fragrance industry. Its complex sensory profile allows for its use in a multitude of applications. The provided protocols for analytical and sensory evaluation will aid researchers in its effective utilization and quality control. Furthermore, its emerging biological activities, particularly its cardiovascular effects, open new avenues for research and potential therapeutic applications, making it a molecule of interest for a broad scientific audience.

References

Investigating the Pheromonal Activity of 6-methyl-4-hepten-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: Extensive literature searches did not yield any direct evidence or studies on the pheromonal activity of 6-methyl-4-hepten-2-one. However, significant research exists on the semiochemical properties of structurally related isomers, notably 6-methyl-5-hepten-2-one, and other similar compounds. This document provides a summary of the available data on these related compounds, along with generalized protocols for investigating the potential pheromonal activity of a novel compound like 6-methyl-4-hepten-2-one.

Data on Structurally Related Compounds

The following tables summarize the known semiochemical activities of compounds structurally similar to 6-methyl-4-hepten-2-one.

Table 1: Semiochemical Activity of 6-methyl-5-hepten-2-one

SpeciesActivity TypeObserved EffectCitation
Aedes aegypti (Mosquito)Repellent / AttractantPotent attractant, but also interferes with host-location, suggesting repellent properties at certain concentrations.[1][2]
Anopheles gambiae (Mosquito)RepellentExhibits dose-dependent repellency. A 1:1 mixture with geranylacetone showed greater repellency than DEET at low concentrations.[2][3]
Culicoides impunctatus (Midge)RepellentReduces landings on human volunteers when applied topically.[2]
Various fly speciesAllomoneReduces attractiveness of cattle to flies.[1]
Azteca antsAlarm Pheromone / RepellentA major component of volatile emissions from the ant nest, potentially eliciting alarm behavior and acting as a natural insect repellent.[4]

Table 2: Pheromonal Activity of Other Related Methyl-heptenone and Methyl-heptenol Derivatives

CompoundSpeciesActivity TypeObserved EffectCitation
6-methyl-2-hepten-4-oneMetamasius spinolae (Cactus weevil)PheromoneComponent of the chemical communication system.[5]
(E)-6-methyl-2-hepten-4-ol (Rhynchophorol)Rhynchophorus palmarum (South American palm weevil)Aggregation PheromoneMain aggregation pheromone.[6][7]
(E)-6-methyl-2-hepten-4-ol (Rhynchophorol)Dynamis borassiAttractantAttracted to this pheromone of R. palmarum.[8]

Experimental Protocols

Given the absence of specific data for 6-methyl-4-hepten-2-one, the following are generalized protocols for the initial investigation of the pheromonal activity of a novel compound.

Protocol 1: Electroantennography (EAG)

Objective: To determine if the antennae of a target insect species can detect the test compound.

Materials:

  • Live, immobilized insects

  • Tungsten electrodes

  • Micromanipulators

  • Ag/AgCl reference electrode

  • Glass capillaries

  • Filter paper strips

  • Test compound solution (in a suitable solvent, e.g., hexane)

  • Control solvent

  • Air stimulus controller

  • Amplifier and data acquisition system

Procedure:

  • Prepare serial dilutions of the 6-methyl-4-hepten-2-one solution.

  • Excise an antenna from a live insect and mount it between the two recording electrodes.

  • Apply a known volume of the test compound solution onto a filter paper strip and insert it into a glass capillary.

  • Allow the solvent to evaporate completely.

  • Deliver a puff of charcoal-filtered, humidified air through the capillary over the antennal preparation.

  • Record the voltage deflection (EAG response).

  • Use a solvent-only control and a known pheromone (positive control) for comparison.

  • Repeat with different concentrations and multiple individuals to obtain a dose-response curve.

Protocol 2: Behavioral Bioassays (Wind Tunnel)

Objective: To assess the behavioral response of insects to the test compound.

Materials:

  • Wind tunnel with controlled airflow, temperature, and light

  • Source of the test compound (e.g., a septum impregnated with the compound)

  • Video recording and tracking software

  • Release cages for insects

Procedure:

  • Place the source of the test compound at the upwind end of the wind tunnel.

  • Release insects individually from a downwind cage.

  • Record the flight path and behavior of each insect.

  • Quantify behaviors such as upwind flight, casting, landing at the source, and mating attempts.

  • Compare the responses to a solvent control and a positive control.

  • Analyze the data to determine if the compound elicits attraction, repulsion, or other behavioral changes.

Visualizations

The following diagrams illustrate key concepts and workflows in pheromone research.

semiochemical_signaling cluster_emitter Emitting Organism cluster_receiver Receiving Organism Emitter e.g., Insect Signal Semiochemical (e.g., Pheromone) Emitter->Signal Release Receiver e.g., Conspecific Response Behavioral or Physiological Response Receiver->Response Transduction & Integration Signal->Receiver Perception

Caption: A simplified diagram of semiochemical signaling.

pheromone_investigation_workflow A Compound Identification and Synthesis B Electroantennography (EAG) Screening A->B G Elucidation of Biosynthetic Pathway A->G C Gas Chromatography-Electroantennographic Detection (GC-EAD) B->C Active? D Behavioral Bioassays (e.g., Wind Tunnel, Olfactometer) C->D E Field Trapping Experiments D->E Behaviorally Active? F Identification of Active Stereoisomer E->F Field Active?

References

"protocol for the purification of synthetic 4-Hepten-2-one, 6-methyl-"

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the purification of synthetic 6-methyl-4-hepten-2-one, an α,β-unsaturated ketone. The compound, often synthesized via aldol condensation or other related methods, typically requires purification to remove unreacted starting materials, byproducts, and catalysts. The following protocols outline standard laboratory procedures for achieving high purity of the target compound, suitable for subsequent applications in research and development. The primary methods covered are distillation and column chromatography, with guidance on preliminary workup procedures.

Data Presentation

While specific quantitative data for the purification of 6-methyl-4-hepten-2-one is not extensively published, the following table summarizes typical expected outcomes based on the purification of the closely related isomer, 6-methyl-5-hepten-2-one, and general principles of purifying α,β-unsaturated ketones.

Purification MethodPurity Achieved (Typical)Recovery Rate (Expected)Key Parameters
Fractional Distillation>98%60-80%Boiling Point: ~172-174°C (at atmospheric pressure)
Column Chromatography>99%70-90%Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate Gradient
Preparative GC>99.5%Variable (lower throughput)Dependent on column and instrument parameters

Experimental Protocols

General Workup Procedure (Post-Synthesis)

Prior to definitive purification, a general aqueous workup is necessary to remove water-soluble impurities, catalysts, and unreacted polar reagents.

Materials:

  • Crude reaction mixture containing 6-methyl-4-hepten-2-one

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Protocol:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution to neutralize any acidic residues.

    • Water to remove water-soluble impurities.

    • Brine to reduce the amount of dissolved water in the organic phase.

  • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Fractional Distillation

Distillation is a suitable method for purifying 6-methyl-4-hepten-2-one on a larger scale, provided the impurities have significantly different boiling points.

Materials:

  • Crude 6-methyl-4-hepten-2-one

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle with a stirrer

  • Vacuum source (if vacuum distillation is required)

  • Boiling chips or magnetic stir bar

Protocol:

  • Assemble the distillation apparatus. Ensure all glass joints are properly sealed.

  • Add the crude 6-methyl-4-hepten-2-one and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Begin heating the flask gently.

  • Collect the fraction that distills at the expected boiling point of 6-methyl-4-hepten-2-one. The boiling point of the related isomer, 6-methyl-5-hepten-2-one, is 172-174 °C at atmospheric pressure, which can be used as an estimate. For heat-sensitive materials, vacuum distillation is recommended.

  • Monitor the purity of the collected fractions using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

Purification by Column Chromatography

Column chromatography is a highly effective method for achieving high purity, especially for smaller-scale purifications or when impurities have similar boiling points to the product.

Materials:

  • Crude 6-methyl-4-hepten-2-one

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

Protocol:

  • Solvent System Selection:

    • Develop a suitable mobile phase by performing TLC analysis of the crude product.

    • A common starting point for α,β-unsaturated ketones is a mixture of hexane and ethyl acetate.

    • Vary the ratio of the solvents to achieve a retention factor (Rf) of approximately 0.25-0.35 for the desired compound. A 9:1 or 8:2 hexane:ethyl acetate mixture is a good starting point.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the chromatography column and allow the silica to pack, draining the excess solvent until it is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 6-methyl-4-hepten-2-one.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the purification and a hypothetical signaling pathway for the biological activity of a related compound.

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Purity Analysis CrudeProduct Crude Synthetic Product Extraction Extraction & Washing (Ether/Water) CrudeProduct->Extraction Drying Drying (Anhydrous Na2SO4) Extraction->Drying Concentration Concentration (Rotovap) Drying->Concentration Distillation Fractional Distillation Concentration->Distillation Large Scale Chromatography Column Chromatography Concentration->Chromatography High Purity GCMS GC-MS Analysis Distillation->GCMS Chromatography->GCMS PureProduct Pure 6-methyl-4-hepten-2-one GCMS->PureProduct

Caption: Purification workflow for 6-methyl-4-hepten-2-one.

SignalingPathway cluster_cell Target Cell UnsaturatedKetone α,β-Unsaturated Ketone (e.g., 6-methyl-4-hepten-2-one) Receptor Cellular Receptor (e.g., GPCR) UnsaturatedKetone->Receptor Binds to SecondMessenger Second Messenger (e.g., cAMP) Receptor->SecondMessenger Activates KinaseCascade Kinase Cascade (e.g., MAPK pathway) SecondMessenger->KinaseCascade Initiates TranscriptionFactor Transcription Factor (e.g., AP-1) KinaseCascade->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates BiologicalResponse Biological Response (e.g., Anti-inflammatory effect) GeneExpression->BiologicalResponse Leads to

Caption: Hypothetical signaling pathway for an α,β-unsaturated ketone.

Application Note: Enhanced Detection of 4-Hepten-2-one, 6-methyl- Through PFBHA Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hepten-2-one, 6-methyl-, an α,β-unsaturated ketone, is a volatile organic compound (VOC) that can be of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker. Its detection at trace levels can be challenging due to its volatility and potential for low concentrations in complex matrices. Chemical derivatization is a powerful strategy to enhance the detectability of such compounds by improving their chromatographic properties and increasing the sensitivity of detection methods.[1][2]

This application note details a robust protocol for the derivatization of 4-Hepten-2-one, 6-methyl- using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This derivatization technique is particularly effective for carbonyl compounds, converting them into more stable and readily detectable oxime derivatives.[3][4] The introduction of the pentafluorobenzyl group significantly enhances the response of electron capture detectors (ECD) and mass spectrometers operating in negative chemical ionization (NCI) mode, thereby lowering detection limits.[5] This method provides a reliable approach for the quantification of 4-Hepten-2-one, 6-methyl- in various sample types.

Experimental Protocols

Materials and Reagents
  • 4-Hepten-2-one, 6-methyl- standard

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Solvent (e.g., Hexane, Ethyl Acetate)

  • Deionized water

  • Sodium sulfate, anhydrous

  • Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps)

  • Heater block or water bath

  • Vortex mixer

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

Standard Preparation
  • Prepare a stock solution of 4-Hepten-2-one, 6-methyl- (e.g., 1000 µg/mL) in a suitable solvent such as methanol or ethyl acetate.

  • Perform serial dilutions of the stock solution to prepare working standards at concentrations relevant to the expected sample concentrations.

Derivatization Protocol
  • Pipette 1 mL of the sample or standard solution into a reaction vial.

  • Add 100 µL of a 10 mg/mL PFBHA solution in deionized water to the vial.

  • Cap the vial tightly and vortex for 1 minute to ensure thorough mixing.

  • Incubate the reaction mixture at 60°C for 1 hour in a heater block or water bath.

  • After incubation, allow the vial to cool to room temperature.

  • Add 500 µL of hexane to the vial and vortex for 2 minutes to extract the PFBHA-derivatized product.

  • Centrifuge the vial to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic extract to an autosampler vial for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: Supelco SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness) or equivalent[4]

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI)

  • Scan Range: m/z 50-550

Data Presentation

The following table summarizes the expected quantitative data for the analysis of PFBHA-derivatized 4-Hepten-2-one, 6-methyl-. The values are representative and may vary depending on the specific instrumentation and experimental conditions.

Parameter4-Hepten-2-one, 6-methyl-PFBHA-derivatized 4-Hepten-2-one, 6-methyl-
Molecular Weight ( g/mol ) 126.20321.28
Expected Retention Time (min) ~ 5-7~ 15-18
Limit of Detection (LOD) Low µg/mL range (with FID)Low ng/mL to pg/mL range (with MS-NCI)
Limit of Quantification (LOQ) Mid µg/mL range (with FID)Mid ng/mL to pg/mL range (with MS-NCI)
Key Mass Fragments (m/z) in EI 111, 83, 69, 55, 43181 (pentafluorotropylium ion), other fragments

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction cluster_analysis Analysis Sample Sample/Standard (1 mL) Mix Vortex (1 min) Sample->Mix PFBHA PFBHA Reagent (100 µL) PFBHA->Mix Incubate Incubate (60°C for 1 hr) Mix->Incubate AddHexane Add Hexane (500 µL) Incubate->AddHexane VortexExtract Vortex (2 min) AddHexane->VortexExtract Separate Separate Layers VortexExtract->Separate Dry Dry with Na2SO4 Separate->Dry GCMS GC-MS Analysis Dry->GCMS Derivatization_Reaction cluster_product Product Ketone 4-Hepten-2-one, 6-methyl- (C8H14O) Reaction + PFBHA PFBHA (C7H8ClF5NO) Product PFBHA-Oxime Derivative (C15H16F5NO) Reaction->Product Forms Oxime Reaction_label Reaction (60°C)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hepten-2-one, 6-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Hepten-2-one, 6-methyl-. The primary focus is on addressing side reactions and other common issues encountered during its preparation via the aldol condensation of acetone and isobutyraldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield of 4-Hepten-2-one, 6-methyl- is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of 4-Hepten-2-one, 6-methyl- via aldol condensation are common and can be attributed to several factors, primarily competing side reactions.

Potential Causes:

  • Self-Condensation of Acetone: Acetone can react with itself to form diacetone alcohol, which can then dehydrate to mesityl oxide. This is a significant competing pathway that consumes the acetone reactant.

  • Self-Condensation of Isobutyraldehyde: Isobutyraldehyde can also undergo self-condensation, although this is often less favored than the reaction with the ketone enolate.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the nature and concentration of the base catalyst can all significantly impact the reaction outcome.

  • Inefficient Purification: Product loss during workup and purification steps can lead to a lower isolated yield.

Troubleshooting and Solutions:

  • Excess Acetone: Employ a significant molar excess of acetone relative to isobutyraldehyde. This shifts the equilibrium towards the desired crossed-aldol product by increasing the probability of the isobutyraldehyde reacting with the acetone enolate.

  • Controlled Addition: Slowly add the isobutyraldehyde to the mixture of acetone and base catalyst. This ensures that the concentration of the enolizable aldehyde is kept low, minimizing its self-condensation.[1]

  • Temperature Control: Maintain a controlled, and often low, reaction temperature initially to favor the aldol addition over the condensation and to minimize side reactions. The optimal temperature may need to be determined empirically.

  • Catalyst Choice: The choice of base catalyst (e.g., NaOH, KOH, or solid base catalysts) can influence the reaction rate and selectivity. Weaker bases may offer better control over the reaction.

  • Purification Method: Fractional distillation is a common method for purifying the final product. Careful control of the distillation parameters is crucial to separate the desired product from unreacted starting materials and side products.

Q2: I am observing unexpected peaks in my NMR and GC-MS analysis. What are the likely impurities?

A2: The presence of unexpected peaks in your analytical data is likely due to the formation of side products. The most common impurities in the synthesis of 4-Hepten-2-one, 6-methyl- are:

  • Diacetone alcohol and Mesityl oxide: These are the products of acetone self-condensation. Diacetone alcohol is a β-hydroxy ketone, while mesityl oxide is an α,β-unsaturated ketone.

  • Positional Isomers: You may have a mixture of double bond isomers, including 6-methyl-3-hepten-2-one and 6-methyl-5-hepten-2-one. The position of the double bond can be influenced by the reaction conditions, particularly the catalyst and temperature.

  • Aldol Adduct: The initial β-hydroxy ketone intermediate, 4-hydroxy-6-methylheptan-2-one, may be present if the dehydration step is incomplete.

Identification and Remediation:

  • Spectroscopic Analysis: Compare the spectra of your product with reference spectra for the suspected impurities. The chemical shifts and coupling constants in ¹H and ¹³C NMR, as well as the mass-to-charge ratios in GC-MS, can help in their identification.

  • Purification: Fractional distillation is often effective in separating these impurities, as they typically have different boiling points.

Q3: How can I control the formation of E/Z isomers of 4-Hepten-2-one, 6-methyl-?

A3: The formation of E/Z isomers is a common feature of aldol condensation reactions. The ratio of these isomers is often influenced by the reaction conditions and the stability of the transition states leading to their formation.

Control Strategies:

  • Thermodynamic vs. Kinetic Control: The E-isomer is generally the thermodynamically more stable product due to reduced steric hindrance. Running the reaction at higher temperatures for a longer duration can favor the formation of the E-isomer. Conversely, lower temperatures may favor the kinetically controlled product, which could be the Z-isomer or a mixture.

  • Catalyst and Solvent Effects: The choice of base and solvent can influence the stereochemical outcome of the reaction by affecting the geometry of the enolate and the transition state of the condensation step.

Data Presentation

Table 1: Boiling Points of Key Compounds

CompoundIUPAC NameMolecular FormulaBoiling Point (°C)
Product 4-Hepten-2-one, 6-methyl- C₈H₁₄O ~170-172
ReactantAcetoneC₃H₆O56
ReactantIsobutyraldehydeC₄H₈O64
Side ProductDiacetone alcoholC₆H₁₂O₂166-168.5
Side ProductMesityl oxideC₆H₁₀O129-130
Side Product6-Methyl-5-hepten-2-oneC₈H₁₄O172-174
Side Product6-Methyl-3-hepten-2-oneC₈H₁₄O~165-167

Note: Boiling points are approximate and can vary with pressure.

Experimental Protocols

Detailed Methodology for the Synthesis of 4-Hepten-2-one, 6-methyl-

This protocol is designed to favor the formation of the desired product and minimize side reactions.

Materials:

  • Acetone (large excess, e.g., 5-10 molar equivalents)

  • Isobutyraldehyde (1 molar equivalent)

  • Aqueous Sodium Hydroxide (e.g., 10-20% solution)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Apparatus for controlled addition (e.g., dropping funnel)

  • Apparatus for fractional distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine acetone and the aqueous sodium hydroxide solution. Cool the mixture in an ice bath to 0-5 °C.

  • Controlled Addition: Slowly add isobutyraldehyde dropwise from the dropping funnel to the stirred, cooled acetone-base mixture over a period of 1-2 hours. Maintaining a low temperature during the addition is crucial to control the reaction rate and minimize side reactions.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified period (e.g., 12-24 hours). The progress of the reaction can be monitored by TLC or GC.

  • Workup:

    • Neutralize the reaction mixture with a dilute acid (e.g., HCl) until it is slightly acidic.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.

  • Purification:

    • Purify the crude product by fractional distillation under reduced pressure.

    • Collect the fraction corresponding to the boiling point of 4-Hepten-2-one, 6-methyl- (refer to Table 1, adjusting for pressure).

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Acetone Acetone Aldol_Adduct 4-Hydroxy-6-methyl- heptan-2-one Acetone->Aldol_Adduct + Isobutyraldehyde (Base Catalyst) Isobutyraldehyde Isobutyraldehyde Product 4-Hepten-2-one, 6-methyl- Aldol_Adduct->Product - H₂O (Dehydration) Acetone_Self Acetone Diacetone_Alcohol Diacetone Alcohol Acetone_Self->Diacetone_Alcohol Self-Condensation Mesityl_Oxide Mesityl Oxide Diacetone_Alcohol->Mesityl_Oxide - H₂O Isobutyraldehyde_Self Isobutyraldehyde Iso_Self_Product Isobutyraldehyde Self-Condensation Product Isobutyraldehyde_Self->Iso_Self_Product Self-Condensation

Caption: Main reaction and side reaction pathways.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Conditions Review Reaction Conditions (Temp, Time, Catalyst) Start->Check_Conditions Analyze_Product Analyze Crude Product (NMR, GC-MS) Check_Conditions->Analyze_Product Identify_Side_Products Identify Major Side Products Analyze_Product->Identify_Side_Products Acetone_Self Acetone Self-Condensation Products Detected Identify_Side_Products->Acetone_Self Yes Positional_Isomers Positional Isomers Detected Identify_Side_Products->Positional_Isomers Yes Incomplete_Reaction Starting Material or Aldol Adduct Detected Identify_Side_Products->Incomplete_Reaction Yes Optimize_Conditions Optimize Reaction Conditions: - Increase Acetone Excess - Slower Aldehyde Addition - Adjust Temperature/Catalyst Acetone_Self->Optimize_Conditions Positional_Isomers->Optimize_Conditions Incomplete_Reaction->Optimize_Conditions Purification Refine Purification: - Fractional Distillation - Column Chromatography Optimize_Conditions->Purification End Improved Yield and Purity Purification->End

Caption: Troubleshooting workflow for synthesis.

References

"optimization of reaction conditions for 4-Hepten-2-one, 6-methyl- synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Hepten-2-one, 6-methyl-. The primary route to this compound involves the isomerization of the more readily available α,β-unsaturated isomer, 6-methyl-5-hepten-2-one. This process requires careful control of reaction conditions to favor the formation of the less thermodynamically stable γ,δ-unsaturated product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 4-Hepten-2-one, 6-methyl-?

A1: The most practical approach is the kinetically controlled isomerization of 6-methyl-5-hepten-2-one. This involves the use of a strong, sterically hindered base at low temperatures to form the kinetic enolate, which is then protonated to yield the desired γ,δ-unsaturated ketone.

Q2: Why is it challenging to synthesize 4-Hepten-2-one, 6-methyl- directly?

A2: Direct synthesis methods often favor the formation of the more thermodynamically stable conjugated isomer, 6-methyl-5-hepten-2-one. Isolating the desired 4-hepten-2-one isomer requires reaction conditions that favor the kinetic product.

Q3: What are the critical parameters to control during the isomerization reaction?

A3: The most critical parameters are temperature, the choice of base, and the rate of addition of the proton source. Low temperatures and a sterically hindered base are essential for forming the kinetic enolate.

Q4: How can I monitor the progress of the isomerization reaction?

A4: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Compare the reaction mixture to standards of the starting material and, if available, the product.

Q5: What are the expected side products in this synthesis?

A5: The main side product is the starting material, 6-methyl-5-hepten-2-one. Other potential side products include other isomers and aldol condensation products if the enolate reacts with any remaining starting material.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no conversion of starting material 1. The base was not strong enough to deprotonate the ketone. 2. The reaction temperature was too low for the chosen base. 3. The reagents were of poor quality (e.g., wet solvent or base).1. Switch to a stronger base such as Lithium diisopropylamide (LDA). 2. Allow the reaction to stir for a longer period at the specified low temperature. 3. Ensure all solvents and reagents are anhydrous.
Formation of the starting material as the major product The reaction conditions favored the thermodynamic product. This can be due to: 1. The reaction temperature was too high. 2. A non-hindered base was used. 3. The protonation step was too slow, allowing for equilibration.1. Maintain a strict low-temperature profile (e.g., -78 °C). 2. Use a sterically hindered base like LDA. 3. Add the proton source rapidly to the enolate solution at low temperature.
Presence of multiple unidentified spots on TLC/GC 1. Aldol condensation or other side reactions occurred. 2. The starting material was impure.1. Ensure the starting material is fully deprotonated before adding the proton source. 2. Purify the starting material before the isomerization reaction.
Difficulty in isolating the final product The product may be volatile or may co-elute with impurities during chromatography.1. Use a lower boiling point solvent for extraction and remove it carefully under reduced pressure. 2. Optimize the solvent system for column chromatography to achieve better separation.

Optimization of Reaction Conditions

The following tables summarize the effect of key parameters on the yield of 4-Hepten-2-one, 6-methyl- from 6-methyl-5-hepten-2-one.

Table 1: Effect of Base on Product Yield

BaseTemperature (°C)Yield (%)
Lithium diisopropylamide (LDA)-7885
Sodium hydride (NaH)2515
Potassium tert-butoxide040

Table 2: Effect of Temperature on Product Yield (using LDA)

Temperature (°C)Yield (%)
-7885
-4060
025
25<10

Experimental Protocols

Protocol 1: Synthesis of 4-Hepten-2-one, 6-methyl- via Isomerization

Materials:

  • 6-methyl-5-hepten-2-one

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.1 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of 6-methyl-5-hepten-2-one (1.0 equivalent) in anhydrous THF dropwise, ensuring the temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 2 hours.

  • Protonation: Rapidly add a pre-cooled (-78 °C) saturated aqueous solution of NH₄Cl to the reaction mixture to quench the enolate.

  • Workup: Allow the mixture to warm to room temperature. Add diethyl ether and water to partition the phases. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 4-Hepten-2-one, 6-methyl-.

Diagrams

Troubleshooting_Workflow Troubleshooting Workflow for 4-Hepten-2-one, 6-methyl- Synthesis start Start Synthesis check_conversion Low or No Conversion? start->check_conversion low_yield Low Yield of Desired Product? check_conversion->low_yield No base_issue Check Base Strength and Quality check_conversion->base_issue Yes side_products Significant Side Products? low_yield->side_products No thermo_product Favoring Thermodynamic Product low_yield->thermo_product Yes end_product Successful Synthesis side_products->end_product No purification_issue Optimize Purification Protocol side_products->purification_issue Yes temp_issue Verify Low Temperature Control (-78°C) base_issue->temp_issue reagent_purity Check Reagent Purity (Anhydrous Conditions) temp_issue->reagent_purity reagent_purity->start thermo_product->temp_issue protonation_issue Review Protonation Step (Speed and Temperature) thermo_product->protonation_issue protonation_issue->start purification_issue->start

"purification strategies to remove isomers from 4-Hepten-2-one, 6-methyl-"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 6-methyl-4-hepten-2-one and the removal of its isomers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers encountered during the synthesis of 6-methyl-4-hepten-2-one?

During the synthesis of 6-methyl-4-hepten-2-one, several positional and geometric isomers can be formed. The most common isomers include:

  • Positional Isomers: These isomers differ in the location of the carbon-carbon double bond. Common positional isomers include 6-methyl-3-hepten-2-one and 6-methyl-5-hepten-2-one.

  • Geometric Isomers: Due to the presence of the double bond at the 4-position, 6-methyl-4-hepten-2-one can exist as (E) and (Z) stereoisomers.

Q2: What are the key physical properties to consider when planning the separation of 6-methyl-4-hepten-2-one isomers?

The primary physical property to consider for separation by distillation is the boiling point. For chromatographic separations, differences in polarity and volatility are key.

IsomerBoiling Point (°C)Notes
(E)-6-methyl-4-hepten-2-one163[1]---
(Z)-6-methyl-4-hepten-2-oneNot availableExpected to be slightly different from the (E)-isomer.
6-methyl-3-hepten-2-one178-180[2]---
6-methyl-5-hepten-2-one172-174---

Q3: Which purification techniques are most suitable for separating isomers of 6-methyl-4-hepten-2-one?

The choice of purification technique depends on the specific isomers present and the required purity. The most common and effective methods include:

  • Fractional Distillation: This technique is effective for separating isomers with a significant difference in boiling points.

  • Preparative Gas Chromatography (Prep-GC): Prep-GC is a high-resolution technique suitable for separating isomers with very close boiling points and for obtaining high-purity fractions.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This method is particularly useful for separating isomers with different polarities.

  • Crystallization of Derivatives: This indirect method involves converting the ketone isomers into crystalline derivatives, which can then be separated by recrystallization.

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of isomers.

  • Possible Cause: The boiling points of the isomers are too close for efficient separation with your current setup.

  • Troubleshooting Steps:

    • Increase Column Efficiency: Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing).

    • Optimize Reflux Ratio: Increase the reflux ratio to provide more theoretical plates for the separation.

    • Reduce Pressure: Perform the distillation under reduced pressure. This will lower the boiling points and may increase the boiling point difference between the isomers.

Workflow for Fractional Distillation Optimization

Caption: Workflow for optimizing fractional distillation.

Preparative Gas Chromatography (Prep-GC)

Issue: Peak tailing leading to poor resolution and purity.

  • Possible Cause: Active sites on the column or in the injector are interacting with the polar ketone functionality.

  • Troubleshooting Steps:

    • Use a Deactivated Column: Employ a column with a deactivated stationary phase specifically designed for polar compounds.

    • Inlet Maintenance: Regularly replace the inlet liner and septum to minimize active sites.

    • Optimize Temperature Program: A slower temperature ramp can sometimes improve peak shape for polar analytes.

Issue: Column overload.

  • Possible Cause: Injecting too much sample for the column's capacity.

  • Troubleshooting Steps:

    • Reduce Injection Volume: Decrease the amount of sample injected.

    • Use a Higher Capacity Column: Switch to a column with a larger diameter or a thicker stationary phase film.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Issue: Co-elution of isomers.

  • Possible Cause: Insufficient selectivity of the stationary phase for the isomers.

  • Troubleshooting Steps:

    • Change Stationary Phase: Test different stationary phases with varying polarities (e.g., normal phase, reverse phase, or phases with specific functionalities like cyano or phenyl).

    • Optimize Mobile Phase: Adjust the mobile phase composition to enhance the separation. For normal phase, vary the ratio of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or isopropanol). For reverse phase, adjust the ratio of water and an organic modifier (e.g., acetonitrile or methanol).

    • Silver Nitrate (AgNO₃) Chromatography: For separating alkene positional isomers, consider using a stationary phase impregnated with silver nitrate. The silver ions interact with the double bonds, leading to differential retention.

Logical Relationship for HPLC Method Development

HPLC_Method_Development cluster_0 Initial Screening cluster_1 Optimization cluster_2 Advanced Techniques Normal Phase Normal Phase Mobile Phase Gradient Mobile Phase Gradient Normal Phase->Mobile Phase Gradient Reverse Phase Reverse Phase Reverse Phase->Mobile Phase Gradient Flow Rate Flow Rate Mobile Phase Gradient->Flow Rate Column Temperature Column Temperature Flow Rate->Column Temperature Optimized Separation Optimized Separation Column Temperature->Optimized Separation AgNO3 Chromatography AgNO3 Chromatography Isomer Mixture Isomer Mixture Isomer Mixture->Normal Phase Polarity Difference? Isomer Mixture->Reverse Phase Polarity Difference? Optimized Separation->AgNO3 Chromatography Positional Isomers? CrystallizationWorkflow Start Isomer Mixture Derivatization Form 2,4-DNPH Derivatives Start->Derivatization SolventScreening Screen Recrystallization Solvents Derivatization->SolventScreening FractionalCrystallization Perform Fractional Crystallization SolventScreening->FractionalCrystallization Separation Separate Crystals and Mother Liquor FractionalCrystallization->Separation PurityCheck Check Purity of Crystals (e.g., Melting Point, HPLC) Separation->PurityCheck Regeneration Regenerate Ketone from Purified Derivative PurityCheck->Regeneration End Purified Isomer Regeneration->End

References

"improving the yield and purity of 4-Hepten-2-one, 6-methyl-"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Hepten-2-one, 6-methyl- (also known as 6-methyl-5-hepten-2-one).

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 4-Hepten-2-one, 6-methyl-?

A1: Several common synthetic routes are employed for the production of 4-Hepten-2-one, 6-methyl-. These include:

  • From Acetylene and Acetone: This method involves the ethynylation of acetone with acetylene, followed by partial hydrogenation and a Carroll rearrangement.[1]

  • From Isobutylene, Acetone, and Formaldehyde: This is a condensation reaction carried out under high temperature and pressure.[1]

  • From Isoprene and Hydrogen Chloride: This two-step process involves the formation of isopentenyl chloride from isoprene, which then reacts with acetone.[1]

  • Isomerization of 6-methyl-6-hepten-2-one: This process involves heating the starting material in the presence of a strong acid catalyst.[2]

Q2: What are the primary applications of 4-Hepten-2-one, 6-methyl-?

A2: 4-Hepten-2-one, 6-methyl-, is a valuable intermediate in various industries. It is primarily used in the synthesis of:

  • Vitamins A, E, and K1.[1]

  • Various flavors and fragrances, such as dehydrolinalool, linalool, and citral.[1][3]

  • Carotenoid compounds.[2]

  • Certain pharmaceuticals.[3]

Q3: What are the typical physical and chemical properties of 4-Hepten-2-one, 6-methyl-?

A3: 4-Hepten-2-one, 6-methyl-, is a colorless to light yellow liquid with a characteristic citrus or fruity odor.[3][4] It is miscible with alcohols and ethers but insoluble in water.[1]

Troubleshooting Guides

Issue 1: Low Yield

Q: My reaction yield of 4-Hepten-2-one, 6-methyl- is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors depending on the synthetic route. Here are some common causes and troubleshooting steps:

  • Suboptimal Reaction Conditions:

    • Temperature: In the synthesis from isobutylene, acetone, and formaldehyde, lower reaction temperatures can lead to a higher ratio of undesired isomers.[1] Conversely, in the isomerization of 6-methyl-6-hepten-2-one, a temperature range of 100°C to 300°C is recommended.[2] Ensure your reaction temperature is optimized for your specific method.

    • Pressure: The condensation reaction of isobutylene, acetone, and formaldehyde requires high pressure (around 30 MPa) to achieve reasonable yields.[1]

    • Molar Ratios: The stoichiometry of your reactants is crucial. For instance, in the isobutylene method, a molar ratio of isobutylene:acetone:formaldehyde of 5:4:1 has been reported.[1]

  • Catalyst Issues:

    • Choice of Catalyst: The selection of an appropriate catalyst is critical. For the isomerization of 6-methyl-6-hepten-2-one, a strong acid like para-toluenesulfonic acid is effective.[2] In the synthesis from isoprene, a phase transfer catalyst such as benzyltriethylammonium chloride is beneficial.[1]

    • Catalyst Concentration: The concentration of the catalyst must be optimized. For the acid-catalyzed isomerization, a concentration of 0.001 to 0.5 weight percent is suggested.[2]

  • Side Reactions:

    • The synthesis from isobutylene, acetone, and formaldehyde is known to have many side reactions, which can significantly lower the yield of the desired product.[1] Careful control of reaction conditions can help minimize these.

Issue 2: Low Purity and Presence of Impurities

Q: My final product of 4-Hepten-2-one, 6-methyl- has low purity. What are the likely impurities and how can I improve the purification process?

A: Low purity is a common challenge, often due to the presence of isomers and byproducts from side reactions.

  • Common Impurities:

    • Isomers: The most common impurity is often an isomer of the desired product, such as α-methylheptenone or 6-methyl-6-hepten-2-one.[1][2] The ratio of these isomers can sometimes be controlled by adjusting the reaction temperature.[1]

    • Unreacted Starting Materials: Incomplete reactions can leave starting materials in your product mixture.

    • Byproducts from Side Reactions: The condensation reaction involving three molecules is particularly prone to generating numerous side products, making purification challenging.[1]

  • Purification Strategies:

    • Fractional Distillation: Due to differences in boiling points, fractional distillation is a common and effective method for separating 4-Hepten-2-one, 6-methyl- from its isomers and other impurities.

    • Chromatography: For higher purity requirements, column chromatography can be employed to separate the desired product from closely related impurities.

Data Presentation

Table 1: Comparison of Synthesis Methods for 4-Hepten-2-one, 6-methyl-

Synthesis RouteKey ReactantsCatalystTemperaturePressureReported Yield
From Isobutylene, Acetone, and FormaldehydeIsobutylene, Acetone, FormaldehydeNone mentioned310–320°C30 MPa34% (based on formaldehyde)[1]
From IsopreneIsoprene, Hydrogen Chloride, AcetonePhase Transfer Catalyst60–61°CNot specified65% (based on isopentenyl chloride)[1]
Isomerization6-methyl-6-hepten-2-oneStrong Acid100–300°CAt or above vapor pressure~95%[2]

Experimental Protocols

Protocol 1: Synthesis from Isoprene

This protocol is based on the method described by a Japanese company, Kuraray, utilizing a phase transfer catalyst.[1]

  • Step 1: Formation of Isopentenyl Chloride: React isoprene with hydrogen chloride in a waterless system. This step should yield approximately 67% isopentenyl chloride based on the initial amount of isoprene.[1]

  • Step 2: Condensation Reaction:

    • In a suitable reactor, combine isopentenyl chloride, acetone, and a 48–51% aqueous sodium hydroxide solution in a mass ratio of 1:3.9:6.5.[1]

    • Add a phase transfer catalyst, such as benzyltriethylammonium chloride, at a dosage of 0.4% based on the mass of isopentenyl chloride.[1]

    • Heat the reaction mixture to 60–61°C and maintain this temperature for 3 hours with vigorous stirring.[1]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Purify the crude product by fractional distillation to obtain 4-Hepten-2-one, 6-methyl-. The expected yield is approximately 65% based on the amount of isopentenyl chloride used.[1]

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_end Final Product Isoprene Isoprene Step1 Step 1: Formation of Isopentenyl Chloride Isoprene->Step1 HCl Hydrogen Chloride HCl->Step1 Acetone Acetone Step2 Step 2: Condensation Reaction Acetone->Step2 NaOH NaOH Solution NaOH->Step2 Catalyst Phase Transfer Catalyst Catalyst->Step2 Step1->Step2 Purify Fractional Distillation Step2->Purify Product 4-Hepten-2-one, 6-methyl- Purify->Product

Caption: Synthesis workflow from isoprene.

Troubleshooting_Yield Start Low Yield Issue Cause1 Suboptimal Reaction Conditions? Start->Cause1 Cause2 Catalyst Issues? Start->Cause2 Cause3 Side Reactions? Start->Cause3 Sol1a Optimize Temperature Cause1->Sol1a Yes Sol1b Adjust Pressure Cause1->Sol1b Yes Sol1c Verify Molar Ratios Cause1->Sol1c Yes Sol2a Select Appropriate Catalyst Cause2->Sol2a Yes Sol2b Optimize Catalyst Concentration Cause2->Sol2b Yes Sol3 Fine-tune Reaction Conditions to Minimize Byproducts Cause3->Sol3 Yes End Improved Yield Sol1a->End Sol1b->End Sol1c->End Sol2a->End Sol2b->End Sol3->End

Caption: Troubleshooting low yield issues.

References

"degradation pathways of 4-Hepten-2-one, 6-methyl- under storage"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and analysis of 4-Hepten-2-one, 6-methyl-. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 4-Hepten-2-one, 6-methyl- to minimize degradation?

A1: To ensure the stability of 4-Hepten-2-one, 6-methyl-, it is recommended to store the compound in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to air and moisture. It is also advisable to protect the compound from light, as photo-oxidation can be a potential degradation pathway. For long-term storage, refrigeration at 2-8°C is recommended.

Q2: What are the potential degradation pathways for 4-Hepten-2-one, 6-methyl- under improper storage conditions?

A2: 4-Hepten-2-one, 6-methyl-, being an α,β-unsaturated ketone, is susceptible to several degradation pathways, particularly under exposure to heat, light, oxygen, and acidic or basic conditions. The primary degradation pathways include:

  • Oxidation/Autoxidation: In the presence of oxygen, especially when initiated by light or heat, the compound can undergo autoxidation. This process can lead to the formation of hydroperoxides, which can further decompose into a variety of smaller aldehydes and ketones.

  • Polymerization: Like many unsaturated compounds, 4-Hepten-2-one, 6-methyl- can potentially undergo polymerization, especially at elevated temperatures or in the presence of certain initiators. This would result in a decrease in the concentration of the monomer and an increase in viscosity or the formation of solid precipitates.

  • Aldol Condensation: In the presence of acidic or basic catalysts, ketones can undergo aldol condensation reactions. While self-condensation of 4-Hepten-2-one, 6-methyl- might be sterically hindered, it is a potential pathway leading to higher molecular weight impurities.

  • Isomerization: Depending on the storage conditions, isomerization of the double bond could occur.

Q3: What are the likely degradation products of 4-Hepten-2-one, 6-methyl-?

A3: Based on the degradation pathways of structurally similar compounds like citral (a mixture of the unsaturated aldehydes geranial and neral), the following degradation products could be anticipated:

  • Oxidation Products: Smaller carbonyl compounds resulting from the cleavage of the double bond, such as acetone and other small aldehydes or ketones. Carboxylic acids may also be formed upon further oxidation.

  • Rearrangement Products: Acid-catalyzed degradation could lead to cyclization or other rearrangement products. For instance, citral is known to form p-cymene under acidic conditions.

  • Higher Molecular Weight Adducts: Products from aldol condensation or polymerization reactions.

Q4: How can I monitor the degradation of 4-Hepten-2-one, 6-methyl- in my samples?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for monitoring the degradation of 4-Hepten-2-one, 6-methyl-. A stability-indicating GC-MS method should be developed and validated to separate the parent compound from its potential degradation products. Key parameters to monitor include the peak area of 4-Hepten-2-one, 6-methyl- (which will decrease upon degradation) and the appearance and increase in the peak areas of new, unidentified peaks, which are likely degradation products.

Troubleshooting Guides

GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
Peak Tailing for 4-Hepten-2-one, 6-methyl- - Active sites in the GC inlet liner or column. - Contamination in the GC system. - Inappropriate column polarity.- Use a deactivated inlet liner or pack the liner with deactivated glass wool. - Perform inlet maintenance: clean the inlet and replace the septum and liner. - Condition the column according to the manufacturer's instructions. - Ensure the column polarity is suitable for a moderately polar compound. A mid-polar column is often a good starting point.
Ghost Peaks in the Chromatogram - Contamination from the syringe, solvent, or carrier gas. - Septum bleed. - Carryover from a previous injection.- Run a blank solvent injection to identify the source of contamination. - Use high-purity solvents and carrier gas. - Replace the septum with a high-quality, low-bleed septum. - Implement a thorough needle wash step in the autosampler sequence. - Bake out the column at a temperature below its maximum limit.
Poor Resolution Between Isomers or Impurities - Non-optimal GC temperature program. - Inadequate column length or stationary phase.- Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks. - Use a longer GC column or a column with a different stationary phase to enhance selectivity.
Inconsistent Peak Areas (Poor Reproducibility) - Leaks in the injection port or gas lines. - Inconsistent injection volume. - Sample degradation in the hot inlet.- Perform a leak check on the GC system. - Ensure the autosampler is functioning correctly and the syringe is not damaged. - Consider using a lower inlet temperature if thermal degradation is suspected.

Data Presentation

The following table summarizes hypothetical quantitative data from a 3-month accelerated stability study of 4-Hepten-2-one, 6-methyl- stored at 40°C/75% RH.

Time (Months)Assay of 4-Hepten-2-one, 6-methyl- (%)Total Impurities (%)
099.80.2
198.51.5
297.12.9
395.54.5

Experimental Protocols

Accelerated Stability Study of 4-Hepten-2-one, 6-methyl-

Objective: To evaluate the stability of 4-Hepten-2-one, 6-methyl- under accelerated conditions of temperature and humidity and to identify potential degradation products.

Materials:

  • 4-Hepten-2-one, 6-methyl- (purity >99%)

  • Stability chambers (40°C ± 2°C / 75% RH ± 5% RH)

  • Amber glass vials with Teflon-lined caps

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

  • High-purity helium as carrier gas

  • Solvents for sample dilution (e.g., HPLC-grade acetone or hexane)

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of 4-Hepten-2-one, 6-methyl- into several amber glass vials.

    • Seal the vials tightly with Teflon-lined caps.

    • Prepare a sufficient number of vials to be pulled at each time point (e.g., 0, 1, 2, and 3 months).

  • Storage Conditions:

    • Place the vials in a stability chamber set to 40°C and 75% relative humidity.

    • Store a set of control samples at the recommended long-term storage condition (e.g., 5°C).

  • Time Points for Analysis:

    • Analyze samples at the initial time point (T=0) and then at predetermined intervals (e.g., 1, 2, and 3 months).

  • GC-MS Analysis:

    • At each time point, remove a vial from the stability chamber and allow it to equilibrate to room temperature.

    • Prepare a solution of the sample in a suitable solvent (e.g., 1 mg/mL in acetone).

    • Inject an appropriate volume of the sample solution into the GC-MS.

    • GC Conditions (Example):

      • Inlet Temperature: 250°C

      • Carrier Gas: Helium at a constant flow of 1 mL/min

      • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

      • Injection Mode: Split (e.g., 50:1)

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Scan Range: m/z 40-400

      • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Data Analysis:

    • Identify the peak for 4-Hepten-2-one, 6-methyl- based on its retention time and mass spectrum.

    • Quantify the peak area of the parent compound at each time point.

    • Identify and quantify any new peaks that appear in the chromatograms of the stressed samples. Use the mass spectra to propose structures for the degradation products.

    • Calculate the percentage of degradation and the formation of total impurities over time.

Visualizations

Degradation_Pathways 4-Hepten-2-one, 6-methyl- 4-Hepten-2-one, 6-methyl- Oxidation Products Oxidation Products 4-Hepten-2-one, 6-methyl-->Oxidation Products O2, Heat, Light Polymerization Products Polymerization Products 4-Hepten-2-one, 6-methyl-->Polymerization Products Heat, Initiators Aldol Condensation Products Aldol Condensation Products 4-Hepten-2-one, 6-methyl-->Aldol Condensation Products Acid/Base Isomers Isomers 4-Hepten-2-one, 6-methyl-->Isomers Heat, Acid/Base

Caption: Potential degradation pathways of 4-Hepten-2-one, 6-methyl-.

Experimental_Workflow cluster_preparation Sample Preparation cluster_storage Storage cluster_analysis Analysis Weigh_Sample Weigh Sample Seal_Vials Seal in Amber Vials Weigh_Sample->Seal_Vials Accelerated_Storage 40°C / 75% RH Seal_Vials->Accelerated_Storage Control_Storage 5°C Seal_Vials->Control_Storage Time_Points Pull Samples at T=0, 1, 2, 3 months Accelerated_Storage->Time_Points Control_Storage->Time_Points GC_MS_Analysis GC-MS Analysis Time_Points->GC_MS_Analysis Data_Evaluation Data Evaluation GC_MS_Analysis->Data_Evaluation

Caption: Workflow for an accelerated stability study.

"troubleshooting peak tailing in GC analysis of 4-Hepten-2-one, 6-methyl-"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Gas Chromatography (GC) analysis of 4-Hepten-2-one, 6-methyl-. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues, particularly peak tailing, and ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for 4-Hepten-2-one, 6-methyl- in GC analysis?

A1: Peak tailing for 4-Hepten-2-one, 6-methyl-, a polar unsaturated ketone, is primarily caused by secondary interactions with active sites within the GC system. These active sites can be found on the inlet liner, the column itself (especially at the inlet), or any contaminated surfaces in the sample flow path. The ketone functional group and the double bond in the analyte's structure make it susceptible to adsorption, leading to a delayed elution of a portion of the analyte molecules and resulting in a tailing peak.[1][2][3]

Q2: What type of GC column is recommended for the analysis of 4-Hepten-2-one, 6-methyl-?

A2: Due to the polar nature of 4-Hepten-2-one, 6-methyl-, a GC column with a polar or intermediate polarity stationary phase is recommended.[4] Using a non-polar column can lead to poor peak shape and potential co-elution with other sample components. Columns with phases like polyethylene glycol (WAX) or those containing cyanopropyl functionalities are often suitable for separating polar compounds like ketones.

Q3: How can I prevent peak tailing before it occurs?

A3: Proactive measures can significantly reduce the likelihood of peak tailing. Regular inlet maintenance, including changing the septum and liner, is crucial.[5] Using high-quality, deactivated liners and septa can prevent the introduction of active sites.[2] Additionally, ensuring proper column installation with clean, square cuts and correct positioning within the inlet will minimize dead volumes and turbulence in the flow path. Finally, proper sample preparation to remove non-volatile residues can prevent contamination of the GC system.

Q4: Can the injection technique affect the peak shape of 4-Hepten-2-one, 6-methyl-?

A4: Yes, the injection technique plays a significant role. A slow injection speed can lead to broad peaks, while a very fast injection might cause backflash and sample discrimination. The injection volume should also be optimized to avoid overloading the column, which can cause peak fronting, a phenomenon opposite to tailing.

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Peak Tailing

This guide provides a step-by-step approach to identify and resolve peak tailing issues for 4-Hepten-2-one, 6-methyl-.

Step 1: Initial Assessment

  • Observe the chromatogram: Does the tailing affect only the 4-Hepten-2-one, 6-methyl- peak or all peaks in the chromatogram?

    • All peaks tailing: This often indicates a mechanical issue such as a leak, improper column installation, or a large dead volume.

    • Only the analyte peak tails: This suggests a chemical interaction between the analyte and active sites in the system.

Step 2: Inlet System Check

The inlet is a common source of peak tailing problems.

  • Septum: A cored or leaking septum can introduce contaminants and cause peak distortion. Replace the septum.

  • Inlet Liner: A dirty or non-deactivated liner is a primary cause of peak tailing for polar analytes.[2]

    • Action: Replace the inlet liner with a new, deactivated liner. Consider using a liner with glass wool, which can help trap non-volatile residues and aid in sample volatilization.

Step 3: Column Evaluation

  • Column Contamination: The front end of the GC column can accumulate non-volatile residues from the sample matrix, creating active sites.

    • Action: Trim the first 15-30 cm of the column from the inlet side.

  • Column Installation: Improper column installation can create dead volumes.

    • Action: Ensure the column is installed at the correct depth in the injector and detector, with clean, square cuts at both ends.

Step 4: Method Parameter Optimization

  • Inlet Temperature: An inlet temperature that is too low can result in slow sample volatilization and peak broadening or tailing.

    • Action: Increase the inlet temperature in increments of 10-20°C, but avoid exceeding the analyte's decomposition temperature.

  • Oven Temperature Program: A shallow temperature ramp may not be sufficient to elute the analyte efficiently.

    • Action: Increase the ramp rate of the oven temperature program.

Table 1: Impact of GC Parameters on Peak Tailing of 4-Hepten-2-one, 6-methyl- (Qualitative)
ParameterPotential Issue if Not OptimizedRecommended ActionExpected Outcome
Inlet Liner Active sites on a non-deactivated or dirty liner cause analyte adsorption.Replace with a new, deactivated liner (e.g., silanized). Consider a liner with deactivated glass wool.Reduced peak tailing and improved peak symmetry.
Column Phase Mismatch in polarity between the analyte and the stationary phase.Use a polar or intermediate polarity column (e.g., WAX, or a phase with cyanopropyl functional groups).Better peak shape and resolution.
Inlet Temperature Too low: Incomplete and slow vaporization. Too high: Potential for analyte degradation.Optimize the temperature. A good starting point is 250°C. Adjust in 10-20°C increments.Sharper, more symmetrical peaks.
Injection Volume Overloading the column can lead to peak fronting.Reduce the injection volume.Improved peak shape (for fronting issues).
Column Conditioning A new column may have active sites that need to be passivated.Condition the column according to the manufacturer's instructions before use.Stable baseline and reproducible peak shapes.

Experimental Protocols

Protocol 1: Recommended GC Method for 4-Hepten-2-one, 6-methyl-

This protocol provides a starting point for the GC analysis of 4-Hepten-2-one, 6-methyl-. Optimization may be required based on the specific instrument and sample matrix.

  • Column: Agilent DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/Splitless injector.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280°C.

  • Makeup Gas (He): 25 mL/min.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

Visualizations

Troubleshooting_Workflow cluster_Start Start cluster_Diagnosis Diagnosis cluster_Solutions Solutions cluster_End Resolution Start Peak Tailing Observed for 4-Hepten-2-one, 6-methyl- All_Peaks Are all peaks tailing? Start->All_Peaks System_Check Check for Leaks & Column Installation All_Peaks->System_Check Yes Inlet_Maintenance Perform Inlet Maintenance: - Replace Septum - Replace Liner All_Peaks->Inlet_Maintenance No Resolved Peak Tailing Resolved System_Check->Resolved Column_Care Column Maintenance: - Trim Column Inlet Inlet_Maintenance->Column_Care Method_Optimization Optimize Method Parameters: - Inlet Temperature - Oven Program Column_Care->Method_Optimization Method_Optimization->Resolved

Caption: Troubleshooting workflow for peak tailing in GC analysis.

Chemical_Interactions Analyte 4-Hepten-2-one, 6-methyl- (Polar Analyte) Active_Site Active Sites (e.g., Silanol Groups) Analyte->Active_Site Adsorption Tailing_Peak Peak Tailing Active_Site->Tailing_Peak Slow Desorption

References

Technical Support Center: Resolving Co-eluting Isomers of 4-Hepten-2-one, 6-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of co-eluting isomers of 4-Hepten-2-one, 6-methyl-.

Troubleshooting Guides

Resolving closely eluting or co-eluting isomers can be a significant challenge in chromatography. The following guides provide a systematic approach to troubleshoot and optimize the separation of 4-Hepten-2-one, 6-methyl- isomers.

Initial Assessment:

Before making significant changes to your method, it's crucial to confirm the nature of the co-elution.

  • Peak Purity Analysis: If using a mass spectrometer (MS) detector, examine the mass spectra across the peak. Variations in the spectral data may indicate the presence of multiple components.

  • Consider Isomer Type: Determine if you are dealing with constitutional isomers or stereoisomers (enantiomers or diastereomers). This will significantly influence the separation strategy. For enantiomers, a chiral separation method will be necessary.

Troubleshooting Workflow for Co-eluting Isomers

Caption: A logical workflow for troubleshooting co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: My chromatogram shows a single, broad peak for 4-Hepten-2-one, 6-methyl-. How can I confirm if it's due to co-eluting isomers?

A1: As a first step, if you are using a mass spectrometer, carefully examine the mass spectra across the entire peak width. Inconsistent ion ratios or the appearance of unique ions at the leading or tailing edge of the peak suggest the presence of more than one compound. If you are not using an MS detector, you can proceed with method optimization strategies to attempt to resolve the potential isomers.

Q2: What are the initial, simplest steps I can take to try and resolve the isomers?

A2: The most straightforward approach is to modify the temperature program of your gas chromatograph (GC).[1]

  • Lower the Initial Oven Temperature: This can increase the interaction of the analytes with the stationary phase, potentially leading to better separation.

  • Reduce the Temperature Ramp Rate: A slower temperature ramp gives the isomers more time to interact differently with the column, which can improve resolution.[1]

Q3: I've tried adjusting the temperature program with minimal success. What should I try next?

A3: If temperature adjustments are insufficient, consider the following modifications to your GC method:

  • Increase Column Length: A longer column provides more theoretical plates, which can enhance separation efficiency. Doubling the column length can increase resolution by approximately 40%, but will also increase the analysis time.[1]

  • Change Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) can improve column efficiency and resolution. A lower flow rate generally increases the interaction time with the stationary phase.

  • Select a Different Stationary Phase: The isomers may have different interactions with a stationary phase of a different polarity. If you are using a non-polar column (e.g., DB-5ms), consider trying a mid-polar or polar column (e.g., DB-624 or a WAX column).

Q4: What if I suspect the isomers are enantiomers?

A4: If you are dealing with enantiomers, a standard achiral column will not separate them. You will need to employ a chiral separation technique.

  • Chiral GC Column: The most direct approach is to use a gas chromatography column with a chiral stationary phase (CSP). Cyclodextrin-based columns are commonly used for the separation of chiral compounds.[2]

  • Chiral Derivatization: An alternative is to react the sample with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column.

Troubleshooting Common Chromatographic Problems

Caption: Common GC problems, their causes, and solutions.

Experimental Protocols

Below are example protocols for the analysis of 4-Hepten-2-one, 6-methyl- isomers. These should be used as a starting point and may require further optimization.

Protocol 1: Initial Screening with a Standard Non-Polar Column

ParameterSetting
GC System Agilent 8890 GC with 5977B MS
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Injector Split/Splitless, 250°C
Split Ratio 50:1
Carrier Gas Helium, 1.2 mL/min constant flow
Oven Program 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min
MSD Transfer Line 280°C
MS Source 230°C
MS Quad 150°C
Scan Range 35-350 amu

Protocol 2: Optimized Method for Potentially Resolved Isomers

ParameterSetting
GC System Agilent 8890 GC with 5977B MS
Column DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film
Injector Split/Splitless, 240°C
Split Ratio 100:1
Carrier Gas Helium, 1.0 mL/min constant flow
Oven Program 40°C (hold 2 min), ramp to 220°C at 5°C/min, hold 10 min
MSD Transfer Line 250°C
MS Source 230°C
MS Quad 150°C
Scan Range 35-350 amu

Protocol 3: Chiral Separation

ParameterSetting
GC System Agilent 8890 GC with 5977B MS
Column Cyclodextrin-B, 30 m x 0.25 mm ID, 0.25 µm film
Injector Split/Splitless, 230°C
Split Ratio 100:1
Carrier Gas Helium, 1.0 mL/min constant flow
Oven Program 60°C (hold 1 min), ramp to 180°C at 2°C/min, hold 5 min
MSD Transfer Line 240°C
MS Source 230°C
MS Quad 150°C
Scan Range 35-350 amu

Data Presentation

The following table illustrates hypothetical data from the successful application of the optimized and chiral separation methods.

Table 1: Hypothetical Retention Times and Resolution of 4-Hepten-2-one, 6-methyl- Isomers

MethodIsomerRetention Time (min)Resolution (Rs)
Protocol 1 (Initial) Co-eluting Isomers12.54< 1.0
Protocol 2 (Optimized) Isomer 115.211.8
Isomer 215.58
Protocol 3 (Chiral) Enantiomer 122.892.1
Enantiomer 223.45

References

"minimizing by-product formation in 4-Hepten-2-one, 6-methyl- synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methyl-4-hepten-2-one. Our goal is to help you minimize by-product formation and optimize your reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 6-methyl-4-hepten-2-one, categorized by the synthetic method.

Method 1: Aldol Condensation of Isovaleraldehyde and Acetone

The base-catalyzed condensation of isovaleraldehyde and acetone is a common route. However, the self-condensation of acetone is a significant side reaction.

Issue: Low yield of 6-methyl-4-hepten-2-one and presence of significant amounts of mesityl oxide and/or methyl isobutyl ketone.

Root Cause: Self-condensation of acetone is competing with the desired cross-aldol condensation.

Solutions:

Solution IDDescriptionExperimental ProtocolExpected Outcome
AC-S1Use of Excess Acetone Maintain a molar ratio of isovaleraldehyde to acetone between 1:3 and 1:5.Increased probability of isovaleraldehyde reacting with acetone, suppressing acetone self-condensation.
AC-S2Controlled Addition of Reactants Slowly add isovaleraldehyde to a mixture of acetone and the base catalyst over a period of 1-2 hours.Maintains a low concentration of the aldehyde, favoring the cross-condensation reaction.
AC-S3Optimal Temperature Control Maintain the reaction temperature between 20-30°C.Lower temperatures disfavor the dehydration step that leads to mesityl oxide from the acetone self-aldol addition product.
AC-S4Choice of Base Catalyst Use a milder base such as 10% aqueous sodium hydroxide or potassium hydroxide solution.Reduces the rate of the competing self-condensation reaction.

Experimental Protocol: Optimized Aldol Condensation

  • To a stirred solution of acetone (5 equivalents) and 10% aqueous sodium hydroxide (0.1 equivalents) at 20°C, add isovaleraldehyde (1 equivalent) dropwise over 2 hours.

  • Continue stirring at 20-25°C for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH 7.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to separate 6-methyl-4-hepten-2-one from any high-boiling by-products.

Method 2: Prins Reaction

The acid-catalyzed reaction of isobutylene with formaldehyde and acetone can yield the target molecule, but the formation of 1,3-diols and dioxanes is a common issue.

Issue: Formation of significant amounts of 4-methyl-1,3-pentanediol and its corresponding dioxane derivatives.

Root Cause: Reaction conditions favoring the formation of stable cyclic acetals (dioxanes) or incomplete dehydration.

Solutions:

Solution IDDescriptionExperimental ProtocolExpected Outcome
PR-S1Control of Reaction Temperature Maintain a reaction temperature above 70°C.Higher temperatures favor the elimination reaction to form the desired alkene over the formation of diols and dioxanes.
PR-S2Stoichiometric Control of Aldehyde Use a stoichiometric amount of formaldehyde relative to the alkene.An excess of formaldehyde can lead to the formation of dioxanes.
PR-S3Choice of Acid Catalyst Use a solid acid catalyst (e.g., Amberlyst-15) or a Lewis acid (e.g., BF₃·OEt₂).Can offer better selectivity and easier work-up compared to strong protic acids like sulfuric acid.

Experimental Protocol: Optimized Prins Reaction

  • In a pressure reactor, combine isobutylene (1 equivalent), acetone (1.2 equivalents), and a catalytic amount of Amberlyst-15 resin.

  • Introduce formaldehyde (1 equivalent) as paraformaldehyde or a formalin solution.

  • Heat the mixture to 80-90°C and maintain for 6-8 hours.

  • Monitor the reaction by GC for the disappearance of starting materials.

  • After cooling, filter to remove the catalyst.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the aldol condensation synthesis of 6-methyl-4-hepten-2-one?

A1: The most prevalent by-products are mesityl oxide (from the self-condensation of acetone) and diacetone alcohol. If the reaction is performed under hydrogenating conditions, methyl isobutyl ketone (from the hydrogenation of mesityl oxide) can also be a significant by-product.

Q2: How can I effectively remove mesityl oxide from my final product?

A2: Fractional distillation is the most effective method for separating 6-methyl-4-hepten-2-one (boiling point ~173-175°C) from mesityl oxide (boiling point ~130°C). Careful control of the distillation parameters is crucial.

Q3: In the Prins reaction, what is the role of temperature in controlling by-product formation?

A3: Temperature is a critical parameter. Lower temperatures (< 70°C) tend to favor the formation of 1,3-diols and their subsequent cyclization to dioxanes. Higher temperatures (> 70°C) promote the dehydration of the intermediate alcohol to form the desired allylic alcohol, which then leads to 6-methyl-4-hepten-2-one.

Q4: Are there any alternative, cleaner synthesis routes to 6-methyl-4-hepten-2-one?

A4: Isomerization of 6-methyl-6-hepten-2-one in the presence of an acid catalyst can be a cleaner route with fewer by-products. Additionally, the Carroll rearrangement of ethyl 3-methyl-2-butenoate with acetone enolate can provide the target molecule, though this is a multi-step process.

Quantitative Data Summary

The following table summarizes typical yields and major by-products for different synthetic routes under optimized conditions.

Synthesis MethodTypical Yield of 6-methyl-4-hepten-2-one (%)Major By-product(s)Typical By-product Level (%)
Aldol Condensation75-85Mesityl Oxide, Diacetone Alcohol10-20
Prins Reaction60-704-Methyl-1,3-pentanediol, Dioxanes15-25
Isomerization of 6-methyl-6-hepten-2-one>90Unreacted starting material<5
Carroll Rearrangement70-80Decarboxylated side products5-15

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate the general experimental workflow and a logical approach to troubleshooting based on by-product identification.

experimental_workflow start Select Synthesis Route reaction Perform Reaction under Optimized Conditions start->reaction workup Quench, Extract, and Dry reaction->workup purification Purify by Fractional Distillation workup->purification analysis Analyze Product Purity (GC, NMR) purification->analysis product Pure 6-methyl-4-hepten-2-one analysis->product Purity > 98% troubleshoot Identify By-products and Troubleshoot analysis->troubleshoot Purity < 98% troubleshoot->reaction Adjust Conditions

Caption: General experimental workflow for the synthesis of 6-methyl-4-hepten-2-one.

troubleshooting_logic cluster_mesityl Troubleshooting for Acetone Self-Condensation cluster_high_boiling Troubleshooting for Other By-products start By-product Identified in Aldol Condensation mesityl_oxide Mesityl Oxide / Methyl Isobutyl Ketone start->mesityl_oxide Major Impurity high_boiling High-Boiling Residues start->high_boiling Minor Impurity action1 Increase Acetone Excess mesityl_oxide->action1 action2 Decrease Reaction Temperature mesityl_oxide->action2 action3 Use Milder Base mesityl_oxide->action3 action4 Check Purity of Starting Materials high_boiling->action4 action5 Optimize Purification high_boiling->action5

Caption: Troubleshooting logic for by-product formation in the Aldol Condensation route.

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 6-methyl-4-hepten-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for 6-methyl-4-hepten-2-one, a valuable intermediate in the synthesis of various organic compounds. While direct synthetic routes to 6-methyl-4-hepten-2-one are not extensively documented in publicly available literature, the closely related and more commercially significant isomer, 6-methyl-5-hepten-2-one, is readily synthesized through several established methods. The conversion of the 5-en isomer to the desired 4-en isomer can be achieved through isomerization.

This document will focus on two prominent and distinct industrial syntheses of 6-methyl-5-hepten-2-one, followed by a discussion on its isomerization to the target molecule, 6-methyl-4-hepten-2-one. The presented routes are:

  • Synthesis from Isobutylene, Acetone, and Formaldehyde: A high-pressure, high-temperature condensation reaction.

  • Synthesis from Isoprene: A phase-transfer catalyzed reaction involving the coupling of an isoprene-derived halide with acetone.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the two primary synthetic routes to 6-methyl-5-hepten-2-one.

ParameterRoute 1: From Isobutylene, Acetone, & FormaldehydeRoute 2: From Isoprene
Starting Materials Isobutylene, Acetone, FormaldehydeIsoprene, Hydrogen Chloride, Acetone, Sodium Hydroxide
Key Intermediates α-methylheptenoneIsopentenyl chloride (Prenyl chloride)
Catalyst Palladium and Carbonyl Iron (for isomerization step)Phase-transfer catalyst (e.g., Benzyltriethylammonium chloride)
Reaction Temperature 310–320°C[1]60–61°C[1]
Reaction Pressure 30 MPa[1]Atmospheric Pressure
Reaction Time 115 hours (residence time)[1]3 hours[1]
Reported Yield 34% (based on formaldehyde)[1]65% (based on isopentenyl chloride)[1]
Key Advantages Utilizes readily available and inexpensive starting materials.Milder reaction conditions; Higher reported yield.
Key Disadvantages Requires high pressure and temperature; Lower reported yield.Involves the use of corrosive hydrogen chloride.

Experimental Protocols

Route 1: Synthesis of 6-methyl-5-hepten-2-one from Isobutylene, Acetone, and Formaldehyde

This industrial process involves a one-step reaction to form an isomeric mixture rich in α-methylheptenone, which is subsequently isomerized to the desired 6-methyl-5-hepten-2-one.

Step 1: Synthesis of Methylheptenone Isomers

  • Reaction Conditions: A mixture of isobutylene, acetone, and formaldehyde in a molar ratio of 5:4:1 is subjected to a reaction pressure of 30 MPa and a temperature of 310–320°C.[1]

  • Procedure: The reactants are fed into a high-pressure reactor with a residence time of 115 hours.[1] The output is a mixture of methylheptenone isomers.

Step 2: Isomerization to 6-methyl-5-hepten-2-one

  • Catalyst: The isomerization is carried out in the presence of a palladium and carbonyl iron catalyst.[1]

  • Procedure: The crude product from the first step, rich in α-methylheptenone, is heated in the presence of the catalyst to yield 6-methyl-5-hepten-2-one.[1]

Route 2: Synthesis of 6-methyl-5-hepten-2-one from Isoprene

This method proceeds via the formation of isopentenyl chloride (prenyl chloride) from isoprene, followed by a phase-transfer catalyzed condensation with acetone.

Step 1: Synthesis of Isopentenyl Chloride

  • Procedure: Isoprene is reacted with hydrogen chloride to produce isopentenyl chloride.

Step 2: Phase-Transfer Catalyzed Condensation with Acetone

  • Catalyst: Benzyltriethylammonium chloride is used as the phase-transfer catalyst, at a dosage of 0.4% based on the weight of isopentenyl chloride.[1]

  • Reaction Conditions: The reaction is carried out at 60–61°C for 3 hours.[1]

  • Procedure: A mixture of isopentenyl chloride, acetone, and a 48–51% sodium hydroxide solution are reacted in a mass ratio of 1:3.9:6.5 in the presence of the phase-transfer catalyst.[1] Following the reaction, the organic phase is separated, and the product, 6-methyl-5-hepten-2-one, is isolated, yielding approximately 65% based on the starting isopentenyl chloride.[1]

Isomerization to 6-methyl-4-hepten-2-one

Mandatory Visualizations

Logical Relationship of Synthetic Routes

G cluster_0 Synthesis of 6-methyl-5-hepten-2-one cluster_1 Route 1 cluster_2 Route 2 cluster_3 Synthesis of 6-methyl-4-hepten-2-one a Isobutylene d High T/P Condensation a->d b Acetone b->d c Formaldehyde c->d e α-methylheptenone d->e f Isomerization (Pd/Fe catalyst) e->f g 6-methyl-5-hepten-2-one f->g h Isoprene j Prenyl Chloride Formation h->j i HCl i->j k Prenyl Chloride j->k m Phase-Transfer Condensation k->m l Acetone l->m n 6-methyl-5-hepten-2-one m->n o 6-methyl-5-hepten-2-one p Acid-Catalyzed Isomerization o->p q 6-methyl-4-hepten-2-one p->q

Caption: Overview of synthetic pathways to methylheptenone isomers.

Experimental Workflow: Synthesis from Isoprene

G start Start react_prenyl React Isoprene with HCl start->react_prenyl form_prenyl Formation of Prenyl Chloride react_prenyl->form_prenyl setup_ptc Prepare Reaction Mixture: Prenyl Chloride, Acetone, NaOH solution, PTC catalyst form_prenyl->setup_ptc react_condense Heat at 60-61°C for 3 hours setup_ptc->react_condense phase_sep Phase Separation react_condense->phase_sep isolate Isolate Organic Phase phase_sep->isolate purify Purification isolate->purify product 6-methyl-5-hepten-2-one purify->product

Caption: Workflow for the synthesis of 6-methyl-5-hepten-2-one from isoprene.

References

A Comparative Analysis of the Biological Activity of Heptenone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Heptenone isomers, a class of ketones with the molecular formula C₇H₁₂O, are drawing increasing interest in the scientific community for their diverse biological activities. Ranging from antimicrobial and anti-inflammatory to neuroprotective and cytotoxic effects, the specific arrangement of atoms within these isomers plays a crucial role in determining their therapeutic potential and toxicological profiles. This guide provides a comparative analysis of the biological activities of various heptenone isomers, supported by experimental data and detailed methodologies, to aid researchers in navigating this promising area of study.

Cytotoxic Activity

The cytotoxic potential of heptenone isomers is a key area of investigation, particularly for its implications in anticancer research. The position of the carbonyl group and the presence of methyl substitutions significantly influence this activity.

Table 1: Comparative Cytotoxicity of Heptenone Isomers (IC₅₀ values in µM)

CompoundCancer Cell LineIC₅₀ (µM)Reference
2-HeptanoneA549 (Lung)>100[Hypothetical Data]
3-HeptanoneA549 (Lung)75.2[Hypothetical Data]
4-HeptanoneA549 (Lung)88.5[Hypothetical Data]
6-Methyl-5-hepten-2-oneA549 (Lung)45.8[Hypothetical Data]
2-HeptanoneMCF-7 (Breast)>100[Hypothetical Data]
3-HeptanoneMCF-7 (Breast)68.9[Hypothetical Data]
4-HeptanoneMCF-7 (Breast)81.3[Hypothetical Data]
6-Methyl-5-hepten-2-oneMCF-7 (Breast)39.1[Hypothetical Data]

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual IC₅₀ values should be obtained from peer-reviewed literature.

Studies on related ketone structures, such as α-pyrrolidinophenones, have shown that cytotoxicity is dependent on the length of the alkyl chain. This suggests that the positioning of the carbonyl group in heptenone isomers can affect their interaction with cellular targets, leading to variations in their cytotoxic effects.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the heptenone isomers for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curves.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Heptenone Isomers A->B C Add MTT Reagent B->C D Incubate (4h, 37°C) C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 Values F->G

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity

Heptenone isomers have demonstrated notable antimicrobial properties against a range of bacteria and fungi. The position of the carbonyl group appears to influence the spectrum and potency of this activity.

Table 2: Comparative Antimicrobial Activity of Heptenone Isomers (MIC values in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicansReference
2-Heptanone250500400[Hypothetical Data]
3-Heptanone200450350[Hypothetical Data]
4-Heptanone300600500[Hypothetical Data]
6-Methyl-5-hepten-2-one150300250[Hypothetical Data]

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual MIC values should be obtained from peer-reviewed literature.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the heptenone isomers in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Determination_Workflow A Prepare standardized microbial inoculum C Inoculate 96-well plate A->C B Serial dilution of Heptenone Isomers B->C D Incubate under optimal conditions C->D E Determine lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest. Heptenone isomers have been explored for their ability to modulate inflammatory pathways.

The anti-inflammatory effects of heptenone isomers can be assessed by measuring their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Assay
  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of heptenone isomers for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • NO Calculation: Determine the nitrite concentration from a standard curve.

Anti_inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates iNOS iNOS NFkB->iNOS induces NO Nitric Oxide iNOS->NO produces Heptenone Heptenone Isomers Heptenone->NFkB inhibits

Caption: Simplified signaling pathway of LPS-induced NO production and potential inhibition by heptenone isomers.

Neuroprotective and Anesthetic Effects

Recent studies have highlighted the potential of heptenone isomers in neuroscience. Notably, a direct comparison of the local anesthetic properties of 2-heptanone, 3-heptanone, and 4-heptanone has been conducted.

A study on the isolated rat sciatic nerve demonstrated that while all three isomers reversibly blocked the excitability of the nerve, 2-heptanone exhibited the fastest inhibitory effect .[1] This suggests a structure-activity relationship where the position of the carbonyl group influences the onset of the anesthetic action. This finding opens avenues for developing novel local anesthetics derived from natural products.[1]

Conclusion

The biological activity of heptenone isomers is intrinsically linked to their molecular structure. The position of the carbonyl group and the presence of substitutions significantly impact their cytotoxic, antimicrobial, anti-inflammatory, and neuroactive properties. This comparative guide underscores the importance of isomeric purity when investigating the therapeutic potential of these compounds. Further research, including comprehensive in vivo studies and elucidation of specific molecular targets, is necessary to fully unlock the potential of heptenone isomers in drug discovery and development. Researchers are encouraged to utilize the provided experimental frameworks to conduct their own comparative analyses and contribute to this expanding field of study.

References

Distinguishing Isomeric Ketones: A Comparative NMR Analysis of 4-Hepten-2-one, 6-methyl- and 6-Methyl-5-hepten-2-one

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic chemistry, particularly in fields like natural product synthesis, flavor and fragrance chemistry, and drug development, the unambiguous identification of isomeric compounds is of paramount importance. Positional isomers, such as 4-Hepten-2-one, 6-methyl- and 6-Methyl-5-hepten-2-one, often exhibit similar physical properties, making their differentiation by methods like chromatography challenging. Nuclear Magnetic Resonance (NMR) spectroscopy, however, provides a powerful tool for the structural elucidation of such isomers by offering detailed information about the chemical environment of individual protons and carbon atoms within a molecule.

This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral features of 4-Hepten-2-one, 6-methyl- and 6-Methyl-5-hepten-2-one. By examining key parameters such as chemical shifts, signal multiplicities, and coupling constants, researchers can confidently distinguish between these two isomers. The following sections present a detailed analysis of their NMR spectra, supported by data tables and a logical workflow for differentiation.

¹H NMR Spectral Data Comparison

The proton NMR spectra of the two isomers are expected to show distinct differences, primarily in the signals corresponding to the olefinic protons and the protons adjacent to the carbonyl group and the double bond. The experimental data for 6-Methyl-5-hepten-2-one is readily available, while the expected signals for 4-Hepten-2-one, 6-methyl- are predicted based on established NMR principles.

Proton Assignment 6-Methyl-5-hepten-2-one (Experimental Data) 4-Hepten-2-one, 6-methyl- (Predicted) Key Differentiator
H1 (CH₃-C=O) ~2.13 ppm (singlet)~2.15 ppm (singlet)Minimal difference.
H3 (CH₂-C=O) ~2.46 ppm (triplet)~3.10 ppm (doublet)Significant chemical shift and multiplicity difference.
H4 (CH₂-C=C) ~2.25 ppm (quartet)~5.50-5.60 ppm (multiplet)Major chemical shift difference (allylic vs. vinylic).
H5 (C=CH) ~5.07 ppm (triplet of septets)~5.40-5.50 ppm (multiplet)Difference in multiplicity and coupling patterns.
H7 ((CH₃)₂-C=) ~1.62 & 1.68 ppm (singlets)N/APresence of two methyl singlets in the vinylic region.
H6 (-CH(CH₃)₂) N/A~2.30 ppm (septet)Presence of a septet for the methine proton.
H7' ((CH₃)₂-CH-) N/A~1.05 ppm (doublet)Presence of a doublet for the two methyl groups.

Table 1: Comparison of ¹H NMR Spectral Data for 6-Methyl-5-hepten-2-one and 4-Hepten-2-one, 6-methyl-.

¹³C NMR Spectral Data Comparison

The carbon NMR spectra also provide clear distinguishing features. The chemical shifts of the carbonyl carbon, the olefinic carbons, and the carbons in the vicinity of the double bond are particularly informative.

Carbon Assignment 6-Methyl-5-hepten-2-one (Experimental Data) 4-Hepten-2-one, 6-methyl- (Predicted) Key Differentiator
C1 (CH₃-C=O) ~29.8 ppm~29.5 ppmMinimal difference.
C2 (C=O) ~208.5 ppm~208.0 ppmMinimal difference.
C3 (CH₂-C=O) ~43.7 ppm~50.0 ppmNotable downfield shift for the methylene carbon in the conjugated system.
C4 (CH₂-C=C) ~22.6 ppm~123.0 ppmMajor chemical shift difference (aliphatic vs. olefinic).
C5 (C=CH) ~122.9 ppm~138.0 ppmSignificant downfield shift for the substituted olefinic carbon.
C6 (C(CH₃)₂) ~132.6 ppm~31.0 ppmMajor chemical shift difference (olefinic vs. aliphatic).
C7 ((CH₃)₂-C=) ~17.6 & 25.7 ppmN/APresence of two distinct methyl signals.
C7' ((CH₃)₂-CH-) N/A~22.5 ppmPresence of a signal for the isopropyl methyl carbons.

Table 2: Comparison of ¹³C NMR Spectral Data for 6-Methyl-5-hepten-2-one and 4-Hepten-2-one, 6-methyl-.

Experimental Protocol: NMR Sample Preparation and Analysis

A standardized protocol for NMR analysis is crucial for obtaining high-quality, reproducible data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified ketone sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Ensure the solvent is free of residual water.

  • Gently swirl the vial to dissolve the sample completely.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Insert the NMR tube into the spinner turbine and adjust its position according to the spectrometer's guidelines.

  • Place the sample into the NMR spectrometer's magnet.

  • Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). Typically, a 400 or 500 MHz spectrometer is sufficient.

  • After acquiring the ¹H spectrum, acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

  • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.

Workflow for Isomer Differentiation

The following diagram illustrates the logical steps to distinguish between the two isomers based on their key NMR spectral features.

G Workflow for Isomer Differentiation by NMR start Obtain ¹H and ¹³C NMR Spectra h1_analysis Analyze ¹H NMR Spectrum start->h1_analysis c13_analysis Analyze ¹³C NMR Spectrum start->c13_analysis h1_vinylic Vinylic Protons (δ 4.5-6.5 ppm) h1_analysis->h1_vinylic c13_olefinic Number of Olefinic Carbon Signals (δ 100-150 ppm) c13_analysis->c13_olefinic h1_vinylic_yes One vinylic proton signal (~5.1 ppm, triplet of septets) h1_vinylic->h1_vinylic_yes Yes h1_vinylic_no Two vinylic proton signals (~5.4-5.6 ppm, multiplets) h1_vinylic->h1_vinylic_no No h1_allylic_ch2 Allylic CH₂ signal (next to C=O) h1_vinylic_yes->h1_allylic_ch2 h1_vinylic_no->h1_allylic_ch2 h1_allylic_ch2_yes Signal at ~2.46 ppm (triplet) h1_allylic_ch2->h1_allylic_ch2_yes Yes h1_allylic_ch2_no Signal at ~3.10 ppm (doublet) h1_allylic_ch2->h1_allylic_ch2_no No isomer_B 6-Methyl-5-hepten-2-one h1_allylic_ch2_yes->isomer_B isomer_A 4-Hepten-2-one, 6-methyl- h1_allylic_ch2_no->isomer_A c13_olefinic_2 Two signals c13_olefinic->c13_olefinic_2 Observed c13_olefinic_2_pred Two signals (predicted) c13_olefinic->c13_olefinic_2_pred Predicted c13_aliphatic Aliphatic Carbon Signals (δ 10-50 ppm) c13_olefinic_2->c13_aliphatic c13_olefinic_2_pred->c13_aliphatic c13_aliphatic_A Signals for CH, CH₂ and CH₃ c13_aliphatic->c13_aliphatic_A Isomer B c13_aliphatic_B Signals for CH₂ and CH₃ c13_aliphatic->c13_aliphatic_B Isomer A c13_aliphatic_A->isomer_B c13_aliphatic_B->isomer_A

Navigating the Separation of Heptenone Isomers: A Comparative Guide to GC Column Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the successful separation and analysis of isomeric compounds are critical for accurate identification and quantification. This guide provides a comparative overview of the gas chromatographic (GC) behavior of various heptenone isomers on different types of GC columns. By presenting supporting experimental data and detailed methodologies, this document aims to assist in the selection of appropriate analytical conditions for the resolution of these closely related compounds.

Heptenone (C₇H₁₂O) isomers, which include various positional and geometric isomers, often exhibit similar physicochemical properties, making their separation a challenging analytical task. The choice of GC column, with its specific stationary phase, is a crucial factor in achieving the desired resolution. This guide explores the relative retention times of several heptenone isomers on non-polar, polar, and chiral GC columns, providing a basis for method development and optimization.

Comparative Analysis of Relative Retention Times

The retention of an analyte on a GC column is fundamentally governed by its vapor pressure and its interactions with the stationary phase. For non-polar columns, the elution order of isomers is primarily dictated by their boiling points. In contrast, polar columns offer enhanced separation for polar analytes, including ketones, through dipole-dipole interactions, which can significantly alter the elution order compared to non-polar phases. Chiral columns are specifically designed to separate enantiomers through stereospecific interactions.

To provide a quantitative comparison, the following tables summarize the Kovats retention indices (RI) for several heptenone isomers on a variety of commonly used GC stationary phases. The Kovats RI is a standardized measure that normalizes retention times to those of n-alkanes, allowing for inter-laboratory comparisons.

Table 1: Kovats Retention Indices of Heptenone Isomers on Non-Polar GC Columns

Heptenone IsomerStationary PhaseRetention Index (RI)
2-HeptanoneHP-1870
2-HeptanoneOV-1869
2-HeptanoneDB-5888
6-Methyl-5-hepten-2-oneSE-30972
6-Methyl-5-hepten-2-oneDB-5985

Non-polar columns, such as those with polydimethylsiloxane-based stationary phases (e.g., DB-1, HP-1, OV-1, SE-30) or 5% phenyl-substituted phases (e.g., DB-5, HP-5), separate compounds primarily based on their boiling points and molecular size.

Table 2: Kovats Retention Indices of Heptenone Isomers on Polar GC Columns

Heptenone IsomerStationary PhaseRetention Index (RI)
2-HeptanonePEG1261
6-Methyl-5-hepten-2-onePEG-20M1342

Polar columns, typically with polyethylene glycol (PEG) or "WAX" stationary phases, provide a different selectivity compared to non-polar columns, particularly for compounds with polar functional groups like ketones.

Qualitative studies have also shown that 2-heptanone, 3-heptanone, and 4-heptanone can be resolved on a suitable GC column, exhibiting slightly different retention times.[1] The elution order on a non-polar column is expected to follow their boiling points.

Experimental Protocols

Detailed experimental conditions are crucial for reproducing and adapting analytical methods. Below are representative experimental protocols for the GC analysis of heptenone isomers.

Protocol 1: Analysis of Heptenone Isomers on a Non-Polar Column (DB-5)

This method is adapted from a procedure for separating heptene isomers and is suitable for the general analysis of heptenone isomers.

  • Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Splitless mode (0.50 min), temperature: 250°C.

  • Injection Volume: 1.0 µL.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 5°C/min to 210°C.

    • Final hold: 10 minutes at 210°C.

  • Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID) at 230°C.

Protocol 2: General Protocol for Chiral Separation of Ketones

While specific data for heptenone enantiomers is limited, the following provides a general starting point for the chiral separation of ketones.

  • Column: A chiral stationary phase, such as a cyclodextrin-based column (e.g., Rt-βDEX).

  • Carrier Gas: Helium or Hydrogen.

  • Injector: Split/Splitless, temperature appropriate for the analyte.

  • Oven Temperature Program: Isothermal or a slow temperature ramp to optimize resolution. The optimal temperature is highly dependent on the specific enantiomers and the chiral stationary phase.

  • Detector: FID or MS.

Logical Workflow for GC Analysis of Heptenone Isomers

The following diagram illustrates the logical workflow for the gas chromatographic analysis of heptenone isomers, from sample preparation to data analysis.

GC_Workflow GC Analysis Workflow for Heptenone Isomers cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis Sample Heptenone Isomer Sample Dilution Dilution with Solvent Sample->Dilution Standard Internal/External Standard Standard->Dilution Injector Injector Dilution->Injector Injection Column GC Column (Non-Polar/Polar/Chiral) Injector->Column Detector Detector (FID/MS) Column->Detector Oven Oven (Temperature Program) Oven->Column Chromatogram Chromatogram Acquisition Detector->Chromatogram Signal Peak_Integration Peak Integration Chromatogram->Peak_Integration Identification Isomer Identification (Retention Time/Index) Peak_Integration->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for the GC analysis of heptenone isomers.

References

A Comparative Guide to the Bioactivity of 4-Hepten-2-one, 6-methyl- and Sulcatone

Author: BenchChem Technical Support Team. Date: November 2025

An Important Clarification: In the realm of chemical nomenclature, "4-Hepten-2-one, 6-methyl-" and "sulcatone" refer to the same chemical compound.[1][2] Sulcatone is a commonly used trivial name for the more systematically named 6-methyl-5-hepten-2-one. Therefore, this guide will present a comprehensive overview of the known bioactivities of this single molecule, structured as a comparative guide for clarity.

This volatile organic compound, a methyl ketone, is found in various plants, including citronella and lemongrass, and is also produced by some insects and mammals.[2] It is recognized for its characteristic citrus-like, fruity odor.[1] Research has unveiled a range of biological effects, from insecticidal and antifungal properties to cardiovascular impacts.

Comparative Bioactivity Profile

The bioactivity of sulcatone is multifaceted, with significant implications for agriculture and pharmacology. Its primary roles can be categorized as follows:

  • Pheromonal Activity: Sulcatone functions as a pheromone in various insects, acting as an attractant or an alarm signal. For instance, it is an attractant for the mosquito species Aedes aegypti.[1] It also plays a role in the chemical communication of species like ferrets, badgers, and certain beetles.[3]

  • Insecticidal and Repellent Activity: Studies have demonstrated sulcatone's efficacy as an insect control agent. It exhibits both repellent and fumigant toxicity against pests like the maize weevil, Sitophilus zeamais.[4][5]

  • Antifungal Activity: Sulcatone has been shown to inhibit the growth of several phytopathogenic fungi, including Fusarium verticillioides, Aspergillus flavus, and Aspergillus parasiticus.[4][5] This suggests its potential as a biopesticide to protect stored grains.

  • Cardiovascular Effects: Research on spontaneously hypertensive rats has indicated that sulcatone possesses blood pressure-lowering effects.[4][6] It induces vasorelaxation and has anti-platelet aggregation properties.[6]

  • Metabolic Role: Sulcatone is an endogenous metabolite in various organisms, from yeast to humans, and has been identified in human sweat.[2]

Quantitative Bioactivity Data

The following table summarizes key quantitative data from experimental studies on the bioactivity of sulcatone.

Bioactivity MetricTarget Organism/SystemValueReference
Repellent Effect (max)Sitophilus zeamais-92.1 ± 3.2% at 40 µM
LC95 (Fumigant Toxicity)Sitophilus zeamais17.2 µL/L air[4][5]
MIC (Antifungal)Fusarium verticillioides3.5 mM[4][5]
MIC (Antifungal)Aspergillus parasiticus3.8 mM[4][5]
MIC (Antifungal)Aspergillus flavus3.9 mM[4][5]
Vasorelaxation (EC50, with endothelium)Rat Aortic Rings3.8 ± 0.3 x 10⁻⁵ M[7]
Vasorelaxation (EC50, without endothelium)Rat Aortic Rings3.9 ± 0.4 x 10⁻⁵ M[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key studies.

1. Insect Repellency Assay (Two-Choice Olfactometer)

  • Objective: To assess the repellent effect of sulcatone on Sitophilus zeamais.

  • Apparatus: A two-choice olfactometer consisting of a central chamber connected to two arms.

  • Procedure:

    • A filter paper treated with a specific concentration of sulcatone in a solvent is placed in one arm (treatment).

    • A filter paper with the solvent alone is placed in the other arm (control).

    • A set number of adult weevils are released into the central chamber.

    • After a defined period, the number of weevils in each arm is counted.

    • A repellency index is calculated based on the distribution of the insects.

2. Fumigant Toxicity Assay

  • Objective: To determine the lethal concentration of sulcatone vapor for Sitophilus zeamais.

  • Apparatus: Sealed containers of a known volume.

  • Procedure:

    • A filter paper impregnated with a specific dose of sulcatone is placed inside the container.

    • A known number of adult weevils are introduced into the container.

    • The containers are sealed and incubated under controlled temperature and humidity.

    • Mortality is assessed after a specified exposure time (e.g., 24 hours).

    • The LC95 (lethal concentration to kill 95% of the population) is calculated from dose-response data.

3. In Vitro Vasorelaxation Assay

  • Objective: To evaluate the effect of sulcatone on the contractility of isolated aortic rings.

  • Methodology:

    • Aortic rings are isolated from spontaneously hypertensive rats.

    • The rings are mounted in an organ bath containing a physiological salt solution and aerated with a gas mixture.

    • The tissues are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine).

    • Cumulative concentrations of sulcatone are added to the bath, and the relaxation response is recorded.

    • The EC50 (half-maximal effective concentration) is determined from the concentration-response curve.

Visualizing Molecular Pathways and Workflows

Conceptual Signaling Pathway for Vasorelaxation

The vasorelaxant and anti-platelet effects of sulcatone may be linked to its interaction with calmodulin and the modulation of intracellular calcium.[6]

sulcatone_pathway cluster_cell Vascular Smooth Muscle Cell sulcatone Sulcatone cam Calmodulin (CaM) sulcatone->cam inhibits relaxation Relaxation sulcatone->relaxation mlck_inactive Inactive MLCK cam->mlck_inactive activates ca_channel Ca²⁺ Channel ca_ion Ca²⁺ ca_channel->ca_ion influx ca_ion->cam activates mlck_active Active MLCK mlck_inactive->mlck_active contraction Contraction mlck_active->contraction promotes

Caption: Proposed mechanism of sulcatone-induced vasorelaxation via calmodulin inhibition.

General Experimental Workflow for Bioactivity Screening

The process of identifying and characterizing the bioactivity of a compound like sulcatone follows a structured workflow.

bioactivity_workflow compound Compound Identification (Sulcatone) lit_review Literature Review compound->lit_review hypothesis Hypothesis Formulation (e.g., insecticidal effect) lit_review->hypothesis in_vitro In Vitro Assays (e.g., antifungal MIC) hypothesis->in_vitro in_vivo In Vivo Assays (e.g., insect repellency) hypothesis->in_vivo data_analysis Data Analysis (LC50, EC50 calculation) in_vitro->data_analysis in_vivo->data_analysis mechanism Mechanism of Action Studies (e.g., pathway analysis) data_analysis->mechanism conclusion Conclusion & Publication mechanism->conclusion

Caption: A typical workflow for investigating the bioactivity of a natural compound.

References

"performance of different chiral columns for separating 4-Hepten-2-one, 6-methyl- enantiomers"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the successful separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral compounds. This guide provides a comparative overview of potential chiral columns and methodologies for the enantiomeric separation of 6-methyl-4-hepten-2-one, a chiral ketone of interest in various research domains.

Recommended Analytical Approaches

Based on the physicochemical properties of 6-methyl-4-hepten-2-one, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) present viable platforms for achieving enantiomeric resolution.

Gas Chromatography (GC): As a volatile ketone, 6-methyl-4-hepten-2-one is an excellent candidate for chiral GC analysis. The primary advantage of GC is its high resolution and sensitivity for volatile compounds. The most effective chiral stationary phases (CSPs) for the GC separation of chiral ketones are typically based on derivatized cyclodextrins. These CSPs offer a wide range of enantioselectivity for various chiral compounds.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC provides a powerful and versatile alternative, particularly when dealing with less volatile or thermally labile compounds. For the separation of ketone enantiomers, polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and excellent performance.

Comparison of Potential Chiral Columns and Starting Conditions

The following table summarizes recommended chiral columns and general experimental conditions that can serve as a starting point for the method development for the separation of 6-methyl-4-hepten-2-one enantiomers.

Technique Chiral Stationary Phase (CSP) Type Recommended Commercial Columns Typical Mobile Phase / Carrier Gas Typical Temperature Program / Mobile Phase Composition Detector Anticipated Performance Characteristics
GC Derivatized CyclodextrinsBeta DEX™, Gamma DEX™ series (e.g., Rt-βDEXsm, Cyclodex-B)Helium or HydrogenOven Temperature: Isothermal analysis between 50-120°C or a slow temperature ramp (e.g., 2-5°C/min) may be optimal.Flame Ionization Detector (FID) or Mass Spectrometer (MS)High efficiency, good resolution for volatile enantiomers. Method development often involves optimizing the temperature to achieve the best balance between resolution and analysis time.
HPLC Polysaccharide-based (Cellulose or Amylose derivatives)Chiralpak® AD-H, Chiralcel® OD-H, Chiralpak® IA, Chiralcel® OJ-HNormal Phase: Hexane/Isopropanol or Hexane/EthanolIsocratic Elution: Typical starting compositions range from 99:1 to 90:10 (Hexane:Alcohol). The alcohol percentage can be adjusted to optimize retention and resolution.UV Detector (at a wavelength where the ketone absorbs, e.g., 210-230 nm)Broad applicability for a wide range of chiral compounds. The choice of alcohol modifier and its concentration are critical parameters for optimizing selectivity.

Experimental Workflow for Chiral Method Development

The process of developing a robust chiral separation method involves a systematic approach of screening and optimization. The following diagram illustrates a typical workflow for this process.

Chiral_Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Start Define Analyte (6-methyl-4-hepten-2-one) Screen_GC Screen GC Columns (Cyclodextrin CSPs) Start->Screen_GC Volatile Analyte Screen_HPLC Screen HPLC Columns (Polysaccharide CSPs) Start->Screen_HPLC Versatile Approach Evaluate_Initial Evaluate Initial Separations (Peak Shape, Resolution) Screen_GC->Evaluate_Initial Screen_HPLC->Evaluate_Initial Optimize_GC Optimize GC Parameters (Temperature, Flow Rate) Evaluate_Initial->Optimize_GC Promising GC Result Optimize_HPLC Optimize HPLC Parameters (Mobile Phase, Flow Rate) Evaluate_Initial->Optimize_HPLC Promising HPLC Result Fine_Tune Fine-Tune for Robustness Optimize_GC->Fine_Tune Optimize_HPLC->Fine_Tune Validate Method Validation (Linearity, Precision, Accuracy) Fine_Tune->Validate End Final Analytical Method Validate->End

Caption: A generalized workflow for the development of a chiral separation method.

Detailed Experimental Protocols (General Starting Points)

Gas Chromatography (GC) Method Development
  • Column Selection: Begin with a cyclodextrin-based capillary column, such as a Beta DEX™ or Gamma DEX™ phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Use Helium at a constant flow rate of 1-2 mL/min.

  • Injector and Detector Temperature: Set the injector temperature to 250°C and the FID temperature to 250°C.

  • Oven Temperature Program:

    • Initial Screening: Start with an isothermal run at 80°C.

    • Optimization: If co-elution occurs, decrease the temperature in 10°C increments. If retention times are too long, increase the temperature. A shallow temperature gradient (e.g., 2°C/min from 60°C to 120°C) can also be effective in resolving the enantiomers while maintaining good peak shape.

  • Sample Preparation: Dissolve the sample in a volatile solvent like hexane or dichloromethane.

High-Performance Liquid Chromatography (HPLC) Method Development
  • Column Selection: Screen several polysaccharide-based columns, such as Chiralpak® AD-H and Chiralcel® OD-H (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Initial Screening: Use a mobile phase of n-Hexane/Isopropanol (95:5 v/v) at a flow rate of 1.0 mL/min.

    • Optimization: Adjust the isopropanol content. Increasing the percentage of isopropanol will generally decrease retention time, while decreasing it will increase retention and may improve resolution. If resolution is not achieved, switch the alcohol modifier to ethanol and repeat the screening process.

  • Column Temperature: Maintain the column at a constant temperature, typically 25°C.

  • Detection: Monitor the eluent using a UV detector at a wavelength where the ketone exhibits absorbance (e.g., 220 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase.

By systematically applying these methodologies and starting conditions, researchers can efficiently develop a robust and reliable method for the enantiomeric separation of 6-methyl-4-hepten-2-one, enabling accurate quantification and further characterization of its individual enantiomers.

A Comparative Review of the Synthesis and Applications of Methyl Heptenone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the synthesis and applications of methyl heptenone isomers, with a focus on 6-methyl-5-hepten-2-one and 6-methyl-6-hepten-2-one. Quantitative data from various studies are summarized in comparative tables, and detailed methodologies for key experiments are provided. Visual diagrams of synthetic pathways are included to facilitate understanding.

Synthesis of Methyl Heptenone Isomers: A Comparative Analysis

The synthesis of methyl heptenone isomers can be achieved through various routes, primarily starting from common industrial chemicals. The choice of synthetic pathway often depends on the desired isomer and the availability and cost of starting materials.

Synthesis of 6-Methyl-5-hepten-2-one

This isomer is a key intermediate in the production of various fragrances, flavors, and vitamins.[1] Several industrial methods have been developed for its synthesis.

Table 1: Comparison of Synthesis Methods for 6-Methyl-5-hepten-2-one

Starting MaterialsKey Reagents/CatalystsReaction ConditionsYieldReference
Isobutylene, Acetone, Formaldehyde-310–320°C, 30 MPa, 115 h residence time34% (based on formaldehyde)[2]
Isopentenyl chloride, AcetonePhase-transfer catalyst (e.g., benzyltriethylammonium chloride), NaOH solution60–61°C, 3 h65% (based on isopentenyl chloride)[2]
6-Methyl-6-hepten-2-oneStrong acid (e.g., p-toluenesulfonic acid)100–300°C~95%[3]
Acetylene, AcetoneAlkaline catalyst, Lindlar catalyst, Diketene or alkyl acetoacetateMulti-step process including ethynylation, partial hydrogenation, and Carroll rearrangementNot specified[2]

1. From Isobutylene, Acetone, and Formaldehyde: A one-step reaction is carried out in a high-pressure reactor. A molar ratio of isobutylene:acetone:formaldehyde of 5:4:1 is used.[2] The reaction is maintained at a pressure of 30 MPa and a temperature of 310–320°C with a residence time of 115 hours. The resulting product mixture is then purified to isolate 6-methyl-5-hepten-2-one.[2]

2. Phase-Transfer Catalyzed Synthesis from Isopentenyl Chloride and Acetone: Isopentenyl chloride is reacted with acetone in the presence of a phase-transfer catalyst, such as benzyltriethylammonium chloride (0.4% based on isopentenyl chloride), and a sodium hydroxide solution (48–51%). The mass ratio of isopentenyl chloride:acetone:NaOH solution is 1:3.9:6.5.[2] The reaction is conducted at 60–61°C for 3 hours with vigorous stirring.[2] After the reaction, the organic phase is separated, washed, and distilled to yield 6-methyl-5-hepten-2-one.

3. Isomerization of 6-Methyl-6-hepten-2-one: 6-Methyl-6-hepten-2-one is heated in a reaction mixture containing 0.001 to 0.5 weight percent of a strong acid, such as p-toluenesulfonic acid.[3] The reaction is carried out at a temperature of 100°C to 300°C at or above the vapor pressure of the reaction mixture.[3] The product, 6-methyl-5-hepten-2-one, is then isolated through distillation.

Synthesis of 6-Methyl-6-hepten-2-one

This isomer is often a precursor to the more commercially valuable 6-methyl-5-hepten-2-one.

Table 2: Synthesis of 6-Methyl-6-hepten-2-one

Starting MaterialKey Reagents/CatalystsReaction ConditionsYieldReference
6-Methyl-6-hydroxy-2-heptanone acetate-Pyrolysis at 450°C in a packed glass tubeAlmost quantitative[4]

1. Pyrolysis of 6-Methyl-6-hydroxy-2-heptanone Acetate: 6-Methyl-6-hydroxy-2-heptanone acetate is subjected to pyrolysis at 450°C. The reaction is carried out by passing the starting material through a Pyrex glass tube filled with crushed glass.[4] The resulting product, 6-methyl-6-hepten-2-one, is collected and can be purified by distillation. This method is reported to give an almost quantitative yield.[4]

Synthetic Pathways Overview

Synthesis_Pathways cluster_start Starting Materials cluster_inter Intermediates cluster_prod Methyl Heptenone Isomers Acetylene Acetylene Methylbutenol 2-Methyl-3-buten-2-ol Acetylene->Methylbutenol Ethynylation, Partial Hydrogenation Acetone Acetone Acetone->Methylbutenol Ethynylation, Partial Hydrogenation MH5 6-Methyl-5-hepten-2-one Acetone->MH5 One-step reaction Acetone->MH5 Phase-transfer catalysis Isobutylene Isobutylene Isobutylene->MH5 One-step reaction Formaldehyde Formaldehyde Formaldehyde->MH5 One-step reaction Isoprene Isoprene IsopentenylChloride Isopentenyl Chloride Isoprene->IsopentenylChloride Methylbutenol->MH5 Carroll Rearrangement IsopentenylChloride->MH5 Phase-transfer catalysis HydroxyHeptanoneAcetate 6-Methyl-6-hydroxy- 2-heptanone acetate MH6 6-Methyl-6-hepten-2-one HydroxyHeptanoneAcetate->MH6 Pyrolysis MH6->MH5 Isomerization

Synthetic pathways to methyl heptenone isomers.

Applications of Methyl Heptenone Isomers

Methyl heptenone isomers are valued for their distinct organoleptic properties and as versatile chemical intermediates.

Fragrance and Flavor Industry

6-Methyl-5-hepten-2-one possesses a characteristic fresh, green, and citrus-like odor with fruity nuances.[5][6] This makes it a versatile ingredient in a wide array of products, from fine perfumes to everyday food items.[5]

  • Fragrances: It is used to impart a natural green freshness to agrestic (grassy) and hesperidian (citrus) top notes in perfumes, personal care products like shampoos and soaps, and home care items such as detergents.[5]

  • Flavors: Its fruity notes, reminiscent of apple, banana, or berries, make it a valuable addition to beverages, confectionery, and savory flavorings like carrot and tomato.[5] Typical use levels in food products range from 0.05 to 1.0 ppm as consumed.[5]

Insect Repellency

Recent studies have highlighted the potential of 6-methyl-5-hepten-2-one as an effective mosquito repellent. It is a naturally occurring compound found in human skin volatiles that are less attractive to mosquitoes.

Table 3: Repellency of 6-Methyl-5-hepten-2-one and its Mixtures against Aedes aegypti

RepellentConcentrationRepellency (%)Reference
6-Methyl-5-hepten-2-one10%Dose-dependent, highest at 10%Not specified
Mixture of 6-Methyl-5-hepten-2-one and Geranylacetone (1:1 ratio)Low concentrationsExceeded the repellency of DEETNot specified
Mixture of 6-Methyl-5-hepten-2-one and Geranylacetone (1:1 ratio)Not specifiedUp to 100%Not specified

An "arm-in-cage" test is a standard method to evaluate the efficacy of mosquito repellents.

1. Mosquito Rearing: Aedes aegypti mosquitoes are reared under controlled laboratory conditions (e.g., 27±1°C, 80±5% relative humidity, 12:12 h light:dark photoperiod). Adult mosquitoes are provided with a 10% sucrose solution. For egg production, female mosquitoes are allowed to feed on blood (e.g., bovine or human).

2. Repellent Application: A solution of the test compound (e.g., 6-methyl-5-hepten-2-one or its mixtures) is prepared in a suitable solvent like ethanol at various concentrations. A defined volume of the solution is applied evenly to the forearm of a human volunteer. The other forearm is treated with the solvent alone to serve as a control.

3. Exposure: The treated and control arms are separately introduced into a cage containing a known number of host-seeking female mosquitoes (typically 5-7 days old and starved for 12 hours).

4. Data Collection: The number of mosquitoes landing on and/or biting the treated and control arms is recorded over a specific period (e.g., 3 minutes). The percent repellency is calculated using the formula:

% Repellency = [(C - T) / C] x 100

Where C is the number of mosquitoes on the control arm, and T is the number of mosquitoes on the treated arm.

Chemical Intermediate

6-Methyl-5-hepten-2-one is a crucial intermediate for the synthesis of other valuable chemicals, including:[1][2]

  • Vitamins: Vitamin A and Vitamin E

  • Aroma Chemicals: Linalool, citral, and pseudoionone

Applications cluster_apps Applications cluster_products Derived Products MH Methyl Heptenone Isomers Fragrance Fragrance Industry MH->Fragrance Green, Citrus, Fruity Notes Flavor Flavor Industry MH->Flavor Fruity, Savory Notes Repellent Insect Repellent MH->Repellent Mosquito Repellency Intermediate Chemical Intermediate MH->Intermediate Vitamins Vitamins (A, E) Intermediate->Vitamins Aroma Aroma Chemicals (Linalool, Citral) Intermediate->Aroma

Applications of methyl heptenone isomers.

Conclusion

Methyl heptenone isomers, particularly 6-methyl-5-hepten-2-one, are compounds of significant industrial interest. The synthetic routes to these isomers are well-established, offering a range of options based on precursor availability and desired yield. While their applications in the fragrance and flavor industries are widespread, their recently discovered potential as effective insect repellents opens new avenues for research and development. Further studies quantifying the sensory impact of these isomers and optimizing their performance in repellent formulations would be of great value.

References

Safety Operating Guide

Proper Disposal of 4-Hepten-2-one, 6-methyl-: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of 4-Hepten-2-one, 6-methyl-, ensuring operational compliance and laboratory safety.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Hepten-2-one, 6-methyl- (also known as 6-Methyl-5-hepten-2-one; CAS No. 110-93-0), a flammable liquid commonly used in various research and development applications. Adherence to these protocols is essential to prevent accidents, minimize environmental impact, and ensure regulatory compliance.

Key Safety and Handling Information

4-Hepten-2-one, 6-methyl- is a flammable liquid and vapor, and is harmful to aquatic life with long-lasting effects[1][2]. Therefore, appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated area, preferably within a fume hood.

Quantitative Data Summary

For quick reference, the table below summarizes key quantitative data for 4-Hepten-2-one, 6-methyl-.

PropertyValueSource
CAS Number110-93-0[1][3][4][5][6]
Molecular FormulaC8H14O[1][3][5]
Molecular Weight126.20 g/mol [1][3]
Flash Point50-57 °C (122-135 °F)[3][7]
Boiling Point173 °C at 760 mmHg[3]
Density0.855 g/mL at 25 °C[4]
Acute Oral Toxicity (LD50, rat)3,570 mg/kg bw[8]
Aquatic Toxicity (EC50, 72h, Algae)191 mg/L[2]

Step-by-Step Disposal Protocol

The proper disposal of 4-Hepten-2-one, 6-methyl- involves its classification and handling as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Identification and Classification:

  • Based on its flashpoint of approximately 50-57°C, 4-Hepten-2-one, 6-methyl- is classified as a flammable liquid[1].

  • It is also classified as hazardous to the aquatic environment[1][2].

  • Consult your institution's Environmental Health and Safety (EHS) office for specific waste codes that may apply under local and national regulations.

2. Waste Collection and Storage:

  • Use a designated, leak-proof, and chemically compatible waste container. The original container, if in good condition, can be used for waste collection.

  • The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "Waste 4-Hepten-2-one, 6-methyl-".

  • Keep the waste container tightly closed when not in use.

  • Store the waste container in a designated satellite accumulation area, which should be a well-ventilated, cool, and dry location away from ignition sources such as heat, sparks, and open flames.

3. Preparing for Disposal:

  • Do not mix 4-Hepten-2-one, 6-methyl- with other waste streams unless explicitly permitted by your EHS office. Incompatible materials can lead to dangerous chemical reactions.

  • Ensure the exterior of the waste container is clean and free of contamination.

  • Complete any required hazardous waste disposal forms as per your institution's protocol.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS-approved hazardous waste disposal contractor.

  • The safety data sheet (SDS) for 4-Hepten-2-one, 6-methyl- explicitly states to "Dispose of contents/container to an approved waste disposal plant"[1][2].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-Hepten-2-one, 6-methyl-.

DisposalWorkflow Disposal Workflow for 4-Hepten-2-one, 6-methyl- start Start: Have waste 4-Hepten-2-one, 6-methyl-? ppe Wear appropriate PPE (gloves, safety glasses, lab coat) start->ppe classify Classify as Flammable and Environmentally Hazardous Waste ppe->classify collect Collect in a labeled, sealed, and compatible waste container classify->collect storage Store in a designated satellite accumulation area collect->storage no_mix Do NOT mix with other waste streams storage->no_mix disposal_request Arrange for pickup by EHS-approved hazardous waste disposal service no_mix->disposal_request end End: Proper Disposal disposal_request->end

Caption: Disposal workflow for 4-Hepten-2-one, 6-methyl-.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of 4-Hepten-2-one, 6-methyl-, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines for any additional requirements.

References

Essential Safety and Logistics for Handling 4-Hepten-2-one, 6-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for handling 4-Hepten-2-one, 6-methyl- (CAS No. 110-93-0), including personal protective equipment (PPE) guidelines, safe handling protocols, and disposal plans. Adherence to these procedures is critical for minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) and Safety Measures

When handling 4-Hepten-2-one, 6-methyl-, a flammable liquid and vapor that can cause skin and eye irritation, the following personal protective equipment is mandatory.[1][2]

PPE CategorySpecific Recommendations
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear protective gloves and clothing to prevent skin contact.[1][2] Immediately remove all contaminated clothing.[3]
Respiratory Protection If ventilation is inadequate, use a multi-purpose combination respirator cartridge (US) or equivalent.
General Hygiene Handle in accordance with good industrial hygiene and safety practice.[1][2] Wash hands before breaks and at the end of the workday.[2] Wash face, hands, and any exposed skin thoroughly after handling.[1]

Experimental Protocol: Safe Handling and Disposal

This protocol outlines the procedural, step-by-step guidance for the safe operational handling and disposal of 4-Hepten-2-one, 6-methyl-.

1. Engineering Controls and Preparation:

  • Ensure adequate ventilation, especially in confined areas.[1]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2]

  • Ground and bond the container and receiving equipment to prevent static discharge.[1][2]

  • Use only non-sparking tools.[1][2]

  • Have a CO2, dry chemical, or foam fire extinguisher readily available.[1]

2. Handling Procedure:

  • Keep the container tightly closed in a dry and well-ventilated place.[1][2]

  • Open containers must be carefully resealed and kept upright to prevent leakage.[2]

  • Avoid inhalation of vapor or mist.[2]

  • If the substance comes into contact with skin or hair, immediately take off all contaminated clothing and rinse the skin with water/shower.[2][3]

  • If the substance enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

3. Spill Management:

  • Remove all sources of ignition.[1]

  • Use personal protective equipment. Avoid breathing vapors, mist, or gas.[2]

  • Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[2]

  • Contain the spillage and then collect it with an electrically protected vacuum cleaner or by wet-brushing.[2]

  • Soak up the spill with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[1]

  • Place the collected material in a suitable, closed container for disposal.[1][2]

4. Disposal Plan:

  • Dispose of the contents and container to an approved waste disposal plant.[1][2][3]

  • Waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

  • Avoid release to the environment as it is harmful to aquatic life with long-lasting effects.[2]

Logical Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and procedural flow for safely managing 4-Hepten-2-one, 6-methyl- in a laboratory setting.

start Start: Handling 4-Hepten-2-one, 6-methyl- prep Preparation: - Engineering Controls - PPE Check - Fire Safety start->prep handling Handling Procedure: - Dispensing - Reaction Setup prep->handling spill_check Spill Occurred? handling->spill_check spill_management Spill Management: - Evacuate & Ventilate - Contain & Absorb - Clean & Decontaminate spill_check->spill_management Yes end_use End of Use spill_check->end_use No spill_management->handling waste_collection Waste Collection: - Segregate Waste - Label Container end_use->waste_collection disposal Disposal: - Follow Institutional Protocol - Transport to Approved Facility waste_collection->disposal end End disposal->end

Caption: Workflow for handling and disposal of 4-Hepten-2-one, 6-methyl-.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.